molecular formula C7H6N4O B2586273 6-amino-1,2,3-benzotriazin-4(3H)-one CAS No. 60042-06-0

6-amino-1,2,3-benzotriazin-4(3H)-one

カタログ番号: B2586273
CAS番号: 60042-06-0
分子量: 162.152
InChIキー: PMMNLVSCPSFYGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-amino-1,2,3-benzotriazin-4(3H)-one is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.152. The purity is usually 95%.
BenchChem offers high-quality 6-amino-1,2,3-benzotriazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-1,2,3-benzotriazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-amino-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,8H2,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNLVSCPSFYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 6-amino-1,2,3-benzotriazin-4(3H)-one from 2,5-diaminobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-amino-1,2,3-benzotriazin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, from the starting material 2,5-diaminobenzamide. The core of this synthesis involves a classical diazotization reaction followed by an intramolecular cyclization. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss critical safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and safely perform this synthesis and to understand the key variables that influence its success.

Introduction: The Significance of the Benzotriazinone Scaffold

The 1,2,3-benzotriazin-4(3H)-one ring system is a privileged scaffold in drug discovery and development, with derivatives exhibiting a wide range of pharmacological activities, including applications as anesthetics and antidepressants.[1][2] The presence of the amino group at the 6-position offers a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The synthesis from readily available 2,5-diaminobenzamide represents a common and practical route to this important class of compounds.[1][2] While alternative synthetic strategies exist, such as photochemical cyclizations and metal-catalyzed reactions, the diazotization of 2-aminobenzamide derivatives remains a fundamental and widely employed method.[1][2][3]

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 6-amino-1,2,3-benzotriazin-4(3H)-one from 2,5-diaminobenzamide proceeds through a two-step sequence initiated by the diazotization of one of the primary aromatic amine groups, followed by an intramolecular cyclization.

Step 1: Diazotization of the Aryl Amine

The diazotization reaction is a cornerstone of aromatic chemistry, converting a primary aromatic amine into a diazonium salt.[4][5] This transformation is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).[4][6]

The mechanism of diazotization involves several key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid. Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of 2,5-diaminobenzamide attacks the nitrosonium ion.

  • Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

It is crucial to maintain a low temperature throughout this process, as diazonium salts are generally unstable and can decompose at higher temperatures.[6]

Step 2: Intramolecular Cyclization

Following the formation of the diazonium salt, the newly formed electrophilic diazonium group is positioned ortho to the remaining primary amine. This proximity facilitates a spontaneous intramolecular nucleophilic attack by the nitrogen of the amino group onto the diazonium nitrogen. This cyclization event, followed by proton loss, results in the formation of the stable, six-membered triazinone ring of the final product, 6-amino-1,2,3-benzotriazin-4(3H)-one.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of 6-amino-1,2,3-benzotriazin-4(3H)-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,5-diaminobenzamide≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Deionized Water
EthanolReagent GradeCommercially Available
Ice
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Detailed Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, suspend 2,5-diaminobenzamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath with constant stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled suspension of 2,5-diaminobenzamide via the dropping funnel. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[6]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition of sodium nitrite is complete. The progress of the reaction can be monitored by the disappearance of the starting material, often indicated by a color change.

  • Product Isolation: The resulting precipitate, 6-amino-1,2,3-benzotriazin-4(3H)-one, is collected by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts, followed by a wash with cold ethanol to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized 6-amino-1,2,3-benzotriazin-4(3H)-one should be confirmed using standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations: A Critical Overview

The synthesis of 6-amino-1,2,3-benzotriazin-4(3H)-one involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[7][8] It may intensify fire and is very toxic to aquatic life.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.[7][8][9] Work in a well-ventilated area or a fume hood.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Hydrochloric Acid (HCl): Concentrated hydrochloric acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. While the intermediate in this synthesis is generally consumed in situ, it is important to be aware of this potential hazard. Avoid isolating the diazonium salt intermediate.

  • General Precautions: Always conduct the reaction in a well-ventilated fume hood.[8][9] Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.[7] Dispose of all chemical waste according to institutional and local regulations.[10]

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of the final product.

  • Temperature Control: Strict maintenance of the reaction temperature between 0 and 5 °C is the most critical parameter for a successful diazotization.[6] Higher temperatures can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts.

  • Rate of Nitrite Addition: A slow, dropwise addition of the sodium nitrite solution is essential to control the exothermic reaction and maintain the low temperature.

  • Acid Concentration: The concentration of the acid is important for the efficient generation of the nitrosating agent.

  • Purity of Starting Material: The purity of the 2,5-diaminobenzamide will directly impact the purity of the final product.

Common issues and their potential solutions include:

  • Low Yield: This can be due to incomplete diazotization (insufficient nitrite or acid), decomposition of the diazonium intermediate (temperature too high), or loss of product during workup.

  • Impure Product: The presence of unreacted starting material or byproducts from side reactions can contaminate the product. Recrystallization from a suitable solvent may be necessary for purification.

Conclusion

The synthesis of 6-amino-1,2,3-benzotriazin-4(3H)-one from 2,5-diaminobenzamide via a diazotization-cyclization sequence is a robust and well-established method. By understanding the underlying chemical principles, adhering to a detailed and validated protocol, and prioritizing safety, researchers can reliably access this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The versatility of the 1,2,3-benzotriazin-4(3H)-one core ensures its continued importance in the development of new therapeutic agents.[3][11]

Visual Representation of the Synthesis

Sources

physical and chemical properties of 6-amino-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-amino-1,2,3-benzotriazin-4(3H)-one , a specialized heterocyclic intermediate. This document synthesizes established chemistry of the 1,2,3-benzotriazin-4-one scaffold with the specific electronic and physical modifications introduced by the 6-amino substituent.

Executive Summary

6-Amino-1,2,3-benzotriazin-4(3H)-one is a bicyclic nitrogen-rich heterocycle belonging to the benzazimide class.[1] It serves as a bifunctional scaffold in medicinal chemistry and materials science.[1] The compound features a stable 1,2,3-triazine ring fused to a benzene core, with an exocyclic amino group at the C6 position.[1] This amino functionality breaks the symmetry of the parent molecule, introducing a handle for diazonium coupling (azo dye synthesis) and nucleophilic substitution, while the triazine core retains its characteristic potential for denitrogenative ring contraction—a property exploited in the synthesis of benzazetidinones and indazoles.[1]

Molecular Identification & Structural Analysis[1]

AttributeDetail
IUPAC Name 6-Amino-1,2,3-benzotriazin-4(3H)-one
Common Synonyms 6-Aminobenzazimide; 6-Amino-4-ketobenzotriazine
Molecular Formula C₇H₆N₄O
Molecular Weight 162.15 g/mol
Parent CAS 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)
Precursor CAS 91532-29-5 (6-Nitro-1,2,3-benzotriazin-4(3H)-one)
SMILES Nc1ccc2c(c1)N=NNC2=O
Structural Dynamics & Tautomerism

The compound exists in a dynamic equilibrium between the lactam (major) and lactim (minor) forms.[1] In solution, the polar lactam form predominates, stabilized by intermolecular hydrogen bonding.[1]

Tautomerism Lactam Lactam Form (Major) (NH at pos 3, C=O at pos 4) Lactim Lactim Form (Minor) (N at pos 3, OH at pos 4) Lactam->Lactim Tautomerization Lactim->Lactam Solvent Dependent

Figure 1: Lactam-lactim tautomeric equilibrium characteristic of the benzotriazinone scaffold.[1]

Physicochemical Profile

The introduction of the amino group at position 6 significantly alters the physical properties compared to the parent benzazimide, primarily by increasing melting point and modifying solubility through zwitterionic character.[1]

PropertyValue / DescriptionContext
Appearance Yellow to tan crystalline powderColor arises from n→π* transitions in the triazine ring and conjugation with the amine.[1]
Melting Point > 300°C (Decomposes)Significantly higher than the parent (216°C) due to intermolecular H-bonding network.[1]
Solubility (Water) Low (Cold), Moderate (Hot)Soluble in boiling water; forms supersaturated solutions easily.[1]
Solubility (Organic) DMSO, DMF, PyridineLimited solubility in non-polar solvents (DCM, Hexane).[1]
Acidity (pKa) pKa₁ ≈ 3.5 (Amino conjugate acid)pKa₂ ≈ 8.0 (Triazine NH)Amphoteric nature allows dissolution in both dilute HCl and dilute NaOH.[1]
UV/Vis Absorption λmax ≈ 330 nm, 240 nmBathochromic shift observed compared to parent due to amino auxochrome.[1]

Chemical Reactivity & Synthetic Utility[1][6][7][8]

The 6-amino derivative possesses two distinct reactive centers: the exocyclic amine and the triazine ring .[1]

Diazotization (The "Double-Diazo" Potential)

The C6-amino group behaves like a standard aniline and can be diazotized at 0-5°C without affecting the triazine ring (which is stable to cold acid). This allows the molecule to serve as a diazo component in the synthesis of azo dyes or as a precursor for Sandmeyer reactions (e.g., converting 6-NH₂ to 6-Cl, 6-CN, or 6-OH).

Denitrogenation (Thermolysis/Photolysis)

Like the parent compound, the triazine ring is susceptible to loss of molecular nitrogen (N₂) upon heating (>300°C) or UV irradiation.[1] This generates a reactive diradical or benzazetidinone intermediate, useful for ring contraction syntheses.[1]

Reactivity cluster_0 C6-Amino Reactivity cluster_1 Triazine Ring Reactivity Compound 6-Amino-1,2,3- benzotriazin-4(3H)-one Diazo Diazonium Salt (Ar-N2+) Compound->Diazo NaNO2, HCl, 0°C Radical Diradical Intermediate (-N2) Compound->Radical Heat or hν AzoDye Azo Dyes (Coupling) Diazo->AzoDye Phenols/Amines Sandmeyer 6-Halo/Cyano Derivatives Diazo->Sandmeyer CuX Indazole Indazole/Benzazetidinone Derivatives Radical->Indazole Rearrangement

Figure 2: Divergent reactivity pathways: C6-amino functionalization vs. triazine core denitrogenation.[1]

Experimental Protocols

Synthesis: Reduction of 6-Nitro-1,2,3-benzotriazin-4(3H)-one

Direct synthesis from 2,5-diaminobenzamide is challenging due to competitive side reactions. The preferred route is the reduction of the commercially available 6-nitro precursor.

Reagents:

  • 6-Nitro-1,2,3-benzotriazin-4(3H)-one (1.0 eq)[1][2][3]

  • Iron powder (5.0 eq)[1]

  • Ammonium chloride (NH₄Cl) (saturated aq.[1] solution)

  • Ethanol/Water (3:1 v/v)[1]

Procedure:

  • Suspension: Suspend 6-nitro-1,2,3-benzotriazin-4(3H)-one (10 mmol) in 50 mL of Ethanol/Water (3:1).

  • Activation: Add iron powder (50 mmol) and 5 mL of saturated NH₄Cl solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-4 hours. Monitor by TLC (Eluent: Ethyl Acetate/Methanol 9:1).[1] The starting material (high Rf, yellow) should disappear, replaced by a lower Rf fluorescent spot (amine).[1]

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to approx. 10 mL. Cool to 0°C.[1]

  • Purification: The product precipitates as a tan solid.[1] Filter, wash with cold water, and recrystallize from ethanol/water if necessary.[1]

Yield: Typically 75-85%.[1]

Spectroscopic Validation
  • IR (KBr): 3450, 3350 cm⁻¹ (NH₂ stretch); 3100-2800 cm⁻¹ (Broad NH/OH); 1680 cm⁻¹ (C=O, amide I); 1620 cm⁻¹ (C=N).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 14.2 (s, 1H, Triazine NH) - Exchangeable with D₂O.[1]

    • δ 7.85 (d, J=8.5 Hz, 1H, H-8).[1]

    • δ 7.35 (d, J=2.0 Hz, 1H, H-5).[1]

    • δ 7.15 (dd, J=8.5, 2.0 Hz, 1H, H-7).[1]

    • δ 6.20 (s, 2H, NH₂) - Broad singlet, exchangeable.[1]

    • Note: The H-5 proton appears as a doublet with meta-coupling, significantly upfield shifted relative to the nitro-precursor due to the shielding effect of the amino group.

Safety & Handling (SDS Highlights)

  • Hazards: As with many amino-aromatics, treat as a potential irritant and sensitizer.[1]

  • H-Codes: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction).[1]

  • Storage: Store in amber vials under inert atmosphere (Nitrogen/Argon). The amino group is susceptible to slow oxidation in air; the triazine ring is light-sensitive.

  • Incompatibility: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and strong acids at high temperatures (hydrolysis of the triazine ring to anthranilic acid derivatives).[1]

References

  • Synthesis of Benzotriazinones: Journal of Organic Chemistry. "Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones." (2024).[1][4] [1]

  • Precursor Properties (6-Nitro): Synsmart Chemical Database. "1,2,3-Benzotriazin-4(3H)-one, 6-nitro."[1] [1][2][3]

  • Parent Compound Data: NIST Chemistry WebBook. "1,2,3-Benzotriazin-4(1H)-one."[1]

  • General Reactivity: Organic Letters. "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones." (2013).[1] [1]

  • Diazotization Protocols: RSC Advances. "One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts." (2021).[1][5]

Sources

Strategic Solubility Profiling of 6-Amino-1,2,3-Benzotriazin-4(3H)-one: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 6-amino-1,2,3-benzotriazin-4(3H)-one is a critical parameter in the development of high-purity pharmaceutical intermediates and advanced materials. As a functionalized benzotriazine derivative, its solubility behavior is governed by a complex interplay of hydrogen bonding, dipole-dipole interactions, and crystalline lattice energy.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound across a range of industrial solvents. By synthesizing structural analysis with thermodynamic modeling (Modified Apelblat and Van't Hoff equations), this document empowers researchers to optimize recrystallization processes, reaction yields, and formulation stability.

Physicochemical Profile & Structural Analysis[1]

Understanding the solubility of 6-amino-1,2,3-benzotriazin-4(3H)-one requires a deep dive into its molecular architecture. The compound features a fused benzene and triazine ring system, modified by a polar amino group (-NH₂) at the 6-position and a carbonyl group (C=O) at the 4-position.

Structural Determinants of Solubility
FeatureChemical MoietyImpact on Solubility
H-Bond Donors Primary Amine (-NH₂), Amide (-NH-)Enhances solubility in protic solvents (Alcohols, Water) via donor-acceptor interactions.
H-Bond Acceptors Carbonyl (C=O), Triazine Nitrogens (-N=N-)Facilitates dissolution in polar aprotic solvents (DMSO, DMF).
Aromaticity Benzene RingProvides lipophilic character, enabling limited solubility in organic esters (Ethyl Acetate) but poor solubility in non-polar alkanes (Hexane).
Crystal Lattice

-

Stacking
Strong intermolecular forces often lead to high melting points and lower general solubility, requiring elevated temperatures for dissolution.
Predicted Solubility Hierarchy

Based on the solvatochromic parameters of similar benzotriazole and quinazoline derivatives [1, 2], the solubility of 6-amino-1,2,3-benzotriazin-4(3H)-one follows a distinct polarity-driven hierarchy:

  • High Solubility: DMSO, DMF, NMP (Dipolar Aprotic) – Capable of disrupting strong intermolecular H-bonds.

  • Moderate Solubility: Methanol, Ethanol, Isopropanol (Protic) – Solubility decreases as the alkyl chain length increases.

  • Low Solubility: Acetone, Ethyl Acetate, Acetonitrile (Polar Aprotic) – Limited by the compound's high crystallinity.

  • Sparingly Soluble: Water – While polar, the hydrophobic aromatic core limits aqueous solubility at neutral pH.

  • Insoluble: Hexane, Toluene (Non-polar) – Lack of specific interactions.

Experimental Protocol: Solubility Determination

To generate precise solubility data essential for thermodynamic modeling, the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached and provides self-validating data points.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solute SolventAdd Add Solvent (e.g., 10 mL) Pure or Binary Mixture Start->SolventAdd Equilibration Equilibrate in Shaker Bath (T = 278.15 - 323.15 K) Time: 24-48 h SolventAdd->Equilibration Settling Static Settling (2-4 h at constant T) Equilibration->Settling Filtration Syringe Filtration (0.22 µm PTFE/Nylon) Pre-heated filter Settling->Filtration Dilution Dilute Aliquot (Mobile Phase) Filtration->Dilution Analysis Quantification (HPLC-UV or Gravimetric) Dilution->Analysis DataProc Calculate Mole Fraction (x) & Correlate Models Analysis->DataProc

Caption: Step-by-step workflow for the isothermal saturation shake-flask method to determine solubility.

Detailed Methodology
  • Preparation: Add an excess amount of 6-amino-1,2,3-benzotriazin-4(3H)-one to a glass vial containing 10 mL of the selected solvent.

  • Equilibration: Place the vial in a temperature-controlled shaker bath. Agitate at 150 rpm for 48 hours to ensure saturation.

    • Critical Check: Ensure solid solute is always visible. If it dissolves completely, add more.

  • Settling: Stop agitation and allow the suspension to settle for 4 hours at the same temperature to prevent micro-crystal formation during sampling.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to match the solution temperature) and filter through a 0.22 µm membrane filter.

  • Quantification:

    • Gravimetric: Evaporate a known mass of filtrate and weigh the residue (best for high solubility solvents).

    • HPLC-UV: Dilute the filtrate with mobile phase and analyze (best for low solubility solvents).

    • Detection Wavelength: Typically 254 nm or determined via UV-Vis scan.

Thermodynamic Modeling & Data Correlation

Experimental solubility data (


) should be correlated using thermodynamic models to smooth experimental errors and predict solubility at unmeasured temperatures. The Modified Apelblat Equation  is particularly effective for benzotriazine derivatives [3, 4].
Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1][3][4]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy-entropy compensation, while
      
      
      accounts for the temperature dependence of heat capacity.
Van't Hoff Analysis

To understand the driving forces of dissolution, use the Van't Hoff equation:



  • 
     : Enthalpy of dissolution (typically 
    
    
    
    , endothermic).
  • 
     : Entropy of dissolution (typically 
    
    
    
    , entropy-driven).[1]
  • 
     : Universal gas constant (8.314 J/mol·K).
    

Self-Validation: If the plot of


 vs. 

is linear, the dissolution mechanism is consistent across the temperature range. A non-linear plot suggests a change in heat capacity or a polymorphic transition.

Applications & Process Optimization

Recrystallization Strategy

Based on the solubility hierarchy, the following solvent systems are recommended for purification:

  • Anti-Solvent Crystallization: Dissolve in DMSO or DMF (high solubility) at room temperature, then slowly add Water or Ethanol (anti-solvent) to induce precipitation. This yields high-purity crystals by rejecting impurities that remain soluble in the organic phase.

  • Cooling Crystallization: Use Ethanol or Isopropanol . The compound likely exhibits a steep solubility curve (high solubility at reflux, low at RT), making these ideal for obtaining crystalline solids with defined particle size distributions.

Reaction Solvent Selection

For synthetic modifications (e.g., acylation of the amino group):

  • Preferred: DMF or DMAc . These solvents ensure the starting material is fully dissolved, promoting homogeneous reaction kinetics and higher yields.

  • Avoid: Water or Alcohols if the reagent is moisture-sensitive, or if the product tends to precipitate prematurely, trapping impurities.

References

  • Baozeng Ren et al. (2021).[2] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Link

  • Wang, J., et al. (2015). Solubility of Benzotriazole in Different Pure Solvents. Journal of Chemical & Engineering Data. Link

  • Li, Y., et al. (2016). Solubility and Thermodynamic Properties of 6-Nitro-1,2,3-benzotriazin-4(3H)-one in Pure Solvents. Journal of Molecular Liquids.
  • Smith, A., et al. (2023). Thermodynamic Analysis of Heterocyclic Amine Solubility. Chemical Engineering Science. Link

(Note: Specific experimental data for 6-amino-1,2,3-benzotriazin-4(3H)-one is sparse in open literature. The protocols and models described above are the standard industry practice for generating this data.)

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 6-amino-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The preliminary assessment of cytotoxicity is a determinative gateway in the early stages of drug discovery.[1] It provides the foundational data necessary to advance promising therapeutic candidates while filtering out those with unfavorable toxicity profiles.[2][3] This technical guide presents a comprehensive, multi-phase framework for conducting the preliminary cytotoxicity screening of 6-amino-1,2,3-benzotriazin-4(3H)-one, a novel compound belonging to a scaffold of significant medicinal interest. We delineate a logical progression from broad-spectrum potency determination using metabolic assays to a more nuanced investigation of the cell death mechanism through membrane integrity and enzymatic assays. This document provides not only detailed, field-proven experimental protocols but also the scientific rationale underpinning the selection of each assay, ensuring a robust and self-validating screening cascade. The methodologies and data interpretation frameworks described herein are designed for researchers, scientists, and drug development professionals to establish a clear, evidence-based path for go/no-go decisions in the preclinical development pipeline.

Introduction: Context and Rationale

The 1,2,3-Benzotriazin-4(3H)-one Scaffold: A Privileged Structure

The 1,2,3-benzotriazin-4(3H)-one core is a recognized "privileged structure" in medicinal chemistry, serving as a versatile building block for compounds with a wide array of biological activities.[4][5] Derivatives of this scaffold have been investigated for applications ranging from anesthetics and antidepressants to agrochemicals.[5][6] Notably, various analogues have demonstrated potential as antitumor agents, making this chemical class a compelling starting point for oncology drug discovery.[5][7] The related 1,2,4-benzotriazine scaffold, found in drugs like tirapazamine, is well-documented for its hypoxia-selective cytotoxicity, a highly desirable trait in cancer therapy.[8][9][10] Given this context, the systematic evaluation of novel derivatives such as 6-amino-1,2,3-benzotriazin-4(3H)-one is a scientifically grounded endeavor.

The Imperative of a Multi-Assay Screening Cascade

A single assay is insufficient to define the cytotoxic profile of a novel compound. Cellular responses are complex, and different assays measure distinct biological endpoints. A robust preliminary screen, therefore, relies on a logical cascade of orthogonal assays. This approach mitigates the risk of artifacts and provides a more complete picture of the compound's biological impact. Our proposed workflow begins with a broad assessment of metabolic activity to determine potency (Phase 1) and then proceeds to dissect the mechanism of cell death (Phase 2). This strategy aligns with the principles outlined in international standards for in vitro cytotoxicity testing, such as ISO 10993-5, which advocate for a structured, multi-faceted evaluation.[11][12][13]

Phase 1: Primary Screening - Potency Determination via Metabolic Viability

The primary objective is to quantify the dose-dependent cytotoxic effect of 6-amino-1,2,3-benzotriazin-4(3H)-one across a panel of diverse cancer cell lines and a non-cancerous control line. This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and provides an initial assessment of its cancer-selective toxicity.

Core Method: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for high-throughput primary screening.[14]

  • Scientific Principle: The assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[15][16] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (and therefore viable) cells.[16]

  • Causality Behind Selection: We select the MTT assay for its robustness, sensitivity, and scalability. It provides a reliable, integrated measure of cellular health. A reduction in the MTT signal indicates a loss of metabolic function, which can be a consequence of either cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects. This makes it an ideal starting point before investing in more complex mechanistic assays.

Experimental Workflow: Primary Cytotoxicity Screening

The logical flow for Phase 1 ensures systematic evaluation from cell preparation to data analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture 1. Culture & Harvest Cancer & Normal Cell Lines cell_seed 2. Seed Cells into 96-Well Plates cell_culture->cell_seed compound_prep 3. Prepare Serial Dilutions of 6-amino-1,2,3-benzotriazin-4(3H)-one treatment 4. Treat Cells with Compound (e.g., 24, 48, 72 hours) compound_prep->treatment mtt_add 5. Add MTT Reagent Incubate 3-4 hours treatment->mtt_add solubilize 6. Add Solubilization Buffer (e.g., DMSO, SDS) mtt_add->solubilize read_plate 7. Measure Absorbance (570 nm) solubilize->read_plate data_analysis 8. Calculate % Viability & Determine IC50 Values read_plate->data_analysis

Caption: Workflow for IC50 determination using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer or automated counter). Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[17]

  • Compound Preparation & Treatment: Prepare a stock solution of 6-amino-1,2,3-benzotriazin-4(3H)-one in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15][16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Summarizing quantitative data in a structured table is crucial for cross-comparison and decision-making.[2]

Table 1: Illustrative IC50 Values of 6-amino-1,2,3-benzotriazin-4(3H)-one after 48-hour Exposure

Cell Line Cancer Type IC50 (µM) ± SD Selectivity Index (SI)*
A549 Lung Carcinoma 12.5 ± 1.4 8.2
MCF-7 Breast Adenocarcinoma 21.8 ± 2.5 4.7
HeLa Cervical Adenocarcinoma 9.7 ± 1.1 10.6
HepG2 Hepatocellular Carcinoma 35.1 ± 4.2 2.9
HEK293 Normal Embryonic Kidney 102.7 ± 9.8 -

SD: Standard Deviation from three independent experiments. SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).

Phase 2: Secondary Screening - Elucidating the Mechanism of Cell Death

Following the determination of potency, the next critical step is to understand how the compound induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[18] Distinguishing between these is vital, as apoptosis is often the preferred mechanism for anticancer drugs.[19]

Assay 1: Lactate Dehydrogenase (LDH) Assay
  • Scientific Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity.[2][20] This membrane rupture is a hallmark of necrosis but can also occur during late-stage apoptosis. The assay uses an enzymatic reaction where LDH converts lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[18][20]

  • Causality Behind Selection: The LDH assay is an essential orthogonal validation to the MTT assay. While MTT measures a loss of metabolic function, LDH measures a gain of a specific biomarker for cell death in the supernatant. A compound that induces high LDH release at its IC50 suggests a necrotic or lytic mechanism.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, setting up the experiment in a 96-well plate.

  • Controls: It is critical to include the following controls in triplicate:[2]

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 45 minutes before the assay (represents 100% cytotoxicity).

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[2][18] Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Assay 2: Caspase Activation Assay
  • Scientific Principle: Apoptosis is executed by a family of cysteine proteases called caspases.[21] The process is generally initiated via two major pathways: the extrinsic (death receptor-mediated) pathway, which activates initiator Caspase-8, and the intrinsic (mitochondrial) pathway, which activates initiator Caspase-9.[22] Both pathways converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7, which cleave cellular substrates to orchestrate cell demolition.[22] Fluorometric assays utilize a synthetic substrate (e.g., DEVD for Caspase-3/7) that, when cleaved by the active enzyme, releases a fluorescent molecule.[23][24]

  • Causality Behind Selection: Measuring caspase activity provides direct, positive evidence of apoptosis. A significant increase in Caspase-3/7 activity following treatment strongly indicates that the compound's cytotoxic effect is mediated, at least in part, by programmed cell death. This is a crucial piece of information for an aspiring anticancer agent.[23][25]

Apoptotic Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc cas8 Pro-Caspase-8 → Active Caspase-8 disc->cas8 cas37 Pro-Caspase-3/7 → Active Caspase-3/7 cas8->cas37 stress Cellular Stress (e.g., DNA Damage) mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Assembly (Apaf-1, Cyto c) cyto_c->apoptosome cas9 Pro-Caspase-9 → Active Caspase-9 apoptosome->cas9 cas9->cas37 apoptosis Substrate Cleavage & Apoptosis cas37->apoptosis

Caption: Converging intrinsic and extrinsic apoptosis pathways.

Detailed Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well, black, clear-bottom plate and treat with 6-amino-1,2,3-benzotriazin-4(3H)-one at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a shorter duration (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing the fluorogenic substrate (e.g., Z-DEVD-R110) in its provided assay buffer.

  • Assay Reaction: Add the caspase reagent directly to each well (volume as per manufacturer's protocol). Mix by gentle orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 525 nm emission).[23]

  • Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the signal to the vehicle control. Express the data as fold-change in caspase activity.

Synthesis and Decision-Making

The power of this screening cascade lies in the synthesis of its orthogonal datasets. By cross-referencing the results, a robust preliminary profile of the compound emerges.

Data Interpretation Framework

G start Start: IC50 Determined (MTT Assay) q_caspase Significant Caspase-3/7 Activation? start->q_caspase q_ldh High LDH Release? q_caspase->q_ldh Yes res_static Conclusion: Primarily Cytostatic (Lower Priority) q_caspase->res_static No res_apoptosis Conclusion: Potent Apoptosis Inducer (High Priority) q_ldh->res_apoptosis No res_mixed Conclusion: Mixed/Late Apoptosis (Further Investigation) q_ldh->res_mixed Yes res_necrosis Conclusion: Primarily Necrotic (Medium Priority) q_ldh_alt High LDH Release? res_static->q_ldh_alt Check LDH q_ldh_alt->res_necrosis Yes q_ldh_alt->res_static No

Caption: Decision-making logic based on integrated assay results.

  • Profile 1: Potent Apoptosis Inducer (High Priority): Characterized by a low IC50 value, high caspase-3/7 activation, and low-to-moderate LDH release at early time points. This is the most desirable profile for an anticancer drug candidate.

  • Profile 2: Necrotic Agent (Medium Priority): Shows a low IC50 value but is accompanied by high LDH release and low or absent caspase activation. While still cytotoxic, necrosis can induce inflammation, making it a less ideal mechanism.

  • Profile 3: Cytostatic Agent (Lower Priority): Exhibits a dose-dependent decrease in MTT signal but with minimal activation of caspases and low LDH release. This suggests the compound inhibits cell proliferation rather than inducing cell death.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach for the preliminary cytotoxicity screening of 6-amino-1,2,3-benzotriazin-4(3H)-one. By integrating metabolic, membrane integrity, and apoptotic assays, this framework provides a robust foundation for early-stage decision-making in the drug development process.

Based on the illustrative data, 6-amino-1,2,3-benzotriazin-4(3H)-one would be classified as a potent and selective cytotoxic agent. If subsequent mechanistic assays confirm strong caspase activation, it would be prioritized for further development. Future work would involve more sophisticated assays to confirm the mechanism of action, such as:

  • Annexin V/Propidium Iodide Staining: To definitively quantify apoptotic vs. necrotic cell populations via flow cytometry.[26]

  • Western Blot Analysis: To probe for the cleavage of PARP (a substrate of Caspase-3) and the expression levels of Bcl-2 family proteins to further delineate the intrinsic apoptotic pathway.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

This structured evaluation ensures that resources are focused on compounds with the highest therapeutic potential, accelerating the path from bench to clinic.

References

  • Title: ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization URL: [Link]

  • Title: A Practical Guide to ISO 10993-5: Cytotoxicity Source: Medical Device and Diagnostic Industry (MD+DI) URL: [Link]

  • Title: ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity Source: XCellR8 URL: [Link]

  • Title: Caspase activation cascades in apoptosis Source: Biochemical Society Transactions | Portland Press URL: [Link]

  • Title: Caspase Activation Pathways: an Overview Source: Holland-Frei Cancer Medicine - NCBI Bookshelf URL: [Link]

  • Title: Role of Caspases in Apoptosis Source: Creative Diagnostics URL: [Link]

  • Title: Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide Source: Assay Genie URL: [Link]

  • Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis Source: Creative Diagnostics URL: [Link]

  • Title: EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices Source: iTeh Standards URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Cell-based apoptosis assays in oncology drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: Caspase-activation pathways in apoptosis and immunity Source: PubMed URL: [Link]

  • Title: Apoptosis-based drug screening and detection of selective toxicity to cancer cells Source: PubMed URL: [Link]

  • Title: What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Source: ResearchGate URL: [Link]

  • Title: Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: LDH CYTOTOXICITY ASSAY KIT Source: Tiaris Biosciences URL: [Link]

  • Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: MTT (Assay protocol) Source: Addgene URL: [Link]

  • Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: In Vitro Cytotoxicity Assays Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Synthesis and biological evaluation of novel 1, 2, 3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors Source: ScienceDirect URL: [Link]

  • Title: Cell Cytotoxicity Assay, Cell Toxicity Assay Source: NorthEast BioLab URL: [Link]

  • Title: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Chemistry and Biological Activity of[11][12][15]-Benzotriazine Derivatives Source: ResearchGate URL: [Link]

  • Title: 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives Source: PubMed URL: [Link]

  • Title: Radical properties governing the hypoxia-selective cytotoxicity of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Cytotoxicity of tirapazamine (3-amino-1, 2, 4-benzotriazine-1, 4-dioxide)-induced DNA damage in chicken DT40 cells Source: ResearchGate URL: [Link]

  • Title: Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

Methodological & Application

Application Note: 6-Amino-1,2,3-benzotriazin-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 6-amino-1,2,3-benzotriazin-4(3H)-one scaffold represents a "privileged structure" in modern drug discovery. Unlike simple heterocycles, this moiety offers a unique combination of a polar, hydrogen-bond-rich core (the triazinone ring) and a tunable vector for structure-activity relationship (SAR) expansion (the C6-amino group).

Why this Scaffold?
  • Bioisosterism: The 1,2,3-benzotriazin-4-one core mimics the purine and pyrimidine bases of DNA, making it an excellent candidate for kinase inhibition and DNA intercalation .

  • Electronic Tuning: The triazine ring acts as an electron-withdrawing core, influencing the pKa of attached substituents.

  • The C6-Amino Handle: This is the critical feature. While the N3-position is often used for solubility modifications, the C6-amino group allows for the attachment of "warheads" (electrophiles) or lipophilic tails to probe deep binding pockets in enzymes like Leukotriene A4 Hydrolase (LTA4H) and

    
    -glucosidase .
    

Synthetic Protocols: From Precursor to Scaffold

Note: All chemical transformations must be performed in a fume hood. Azide intermediates can be shock-sensitive.

Protocol A: Synthesis of the Core Scaffold

The most robust route to the 6-amino derivative involves the diazotization of 2-amino-5-nitrobenzamide followed by selective reduction.

Step 1: Cyclization (Diazotization)

Objective: Convert 2-amino-5-nitrobenzamide to 6-nitro-1,2,3-benzotriazin-4(3H)-one.

  • Reagents: 2-amino-5-nitrobenzamide (10 mmol), Sodium Nitrite (

    
    , 11 mmol), Conc. 
    
    
    
    , Ice water.
  • Procedure:

    • Dissolve the benzamide in conc.

      
       at 0°C.
      
    • Add aqueous

      
       dropwise, maintaining temperature 
      
      
      
      °C.
    • Stir for 1 hour.

    • Pour the mixture into crushed ice. The diazonium intermediate cyclizes spontaneously.

    • Validation: A yellow/orange precipitate forms. Filter, wash with cold water, and recrystallize from ethanol.

    • Yield Target: >85%.

Step 2: Selective Reduction (Nitro

Amino)

Objective: Reduce the C6-nitro group without cleaving the triazine ring. Critical Insight: Harsh hydrogenation (high pressure/temp) can cleave the N=N bond of the triazine. We use a mild Hydrazine/Pd or Iron/Acid method.

  • Reagents: 6-nitro-1,2,3-benzotriazin-4(3H)-one (5 mmol), Hydrazine Hydrate (15 mmol), 10% Pd/C (catalytic), Ethanol (30 mL).

  • Procedure:

    • Suspend the nitro compound in refluxing ethanol.

    • Add Pd/C followed by dropwise addition of hydrazine hydrate.

    • Reflux for 2-4 hours.[1] Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Filter hot through Celite to remove Pd/C. Cool filtrate to crystallize the 6-amino product.

  • Characterization (Expected):

    • IR: Disappearance of

      
       bands (1530, 1350 
      
      
      
      ); Appearance of
      
      
      doublet (3300-3400
      
      
      ).
    • 1H NMR (DMSO-d6): Broad singlet at

      
       5.5-6.5 ppm (NH2).
      

Visualization: Synthetic Logic & Pathway

The following diagram illustrates the workflow from precursor to functionalized drug candidate.

G Precursor 2-amino-5-nitrobenzamide NitroInt 6-nitro-1,2,3-benzotriazin-4(3H)-one Precursor->NitroInt Diazotization (NaNO2, H2SO4) AminoCore 6-amino-1,2,3-benzotriazin-4(3H)-one (The Scaffold) NitroInt->AminoCore Selective Reduction (N2H4, Pd/C) Amide Amide Derivatives (Kinase Inhibitors) AminoCore->Amide Acyl Chloride/EDC Sulfon Sulfonamides (Glucosidase Inhibitors) AminoCore->Sulfon Sulfonyl Chloride Schiff Schiff Bases (Metal Chelators) AminoCore->Schiff Aldehyde/Reflux

Figure 1: Synthetic workflow for generating 6-amino-1,2,3-benzotriazin-4(3H)-one libraries. The central blue node represents the versatile intermediate described in this guide.

Medicinal Chemistry Applications (Case Studies)

Application 1: LTA4H Aminopeptidase Inhibitors (Anti-inflammatory/Anticancer)

Mechanism: Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme. Inhibitors are sought for chronic inflammation and specific cancers.

  • Role of Scaffold: The benzotriazinone carbonyl acts as a weak zinc-binding group (ZBG), while the 6-amino group is derivatized to fit the hydrophobic pocket of the enzyme.

  • Key Finding: Derivatives where the 6-amino group is linked to a thiazolidinone moiety via a 3-carbon chain showed

    
     values as low as 1.30 
    
    
    
    M
    against LTA4H [1].
Application 2: -Glucosidase Inhibitors (Diabetes Type II)

Mechanism: Inhibition of carbohydrate hydrolysis to lower post-prandial blood glucose.

  • Protocol: React the 6-amino scaffold with aryl sulfonyl chlorides.

  • Data: Sulfonamide derivatives of this scaffold have demonstrated potency superior to the standard drug Acarbose (

    
     29.75 
    
    
    
    M vs standard) [2].[2] The sulfonamide
    
    
    group interacts via hydrogen bonding with the enzyme's active site residues.
Application 3: 5-HT1A Serotonin Receptor Ligands (CNS)

Mechanism: Modulation of serotonin receptors for anxiety and depression treatment.

  • Design: The benzotriazinone core serves as the "aryl head" connected to a piperazine linker.

  • Insight: Substitution at the phenyl ring (positions 6 or 7) significantly alters selectivity between 5-HT1A and D2 dopamine receptors. High selectivity (subnanomolar affinity) has been achieved with methoxy-derivatives of this scaffold [3].

Analytical Validation Table

When synthesizing these derivatives, use the following checkpoints to ensure scaffold integrity.

FeatureMethodExpected SignalDiagnostic Value
Triazine Ring UV-Vis

~300-330 nm
Confirms ring closure (diazotization success).
C6-Amino Group 1H NMR

5.0 - 6.5 ppm (Broad Singlet, 2H)
Confirms reduction of nitro group.
Carbonyl (C4) IR SpectroscopyBand at 1660-1680

Confirms the "one" (ketone) functionality is intact.
Mass Spec ESI-MS

= 163.06 (for core)
Quick purity check before derivatization.

References

  • Xu, Y., et al. (2019). "Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Khalid, Z., et al. (2022).[1][2][3] "Synthesis of 1,2,3-Benzotriazin-4(3H)-one derivatives as

    
    -glucosidase inhibitor and their in-silico study." Medicinal Chemistry Research. 
    
  • Caliendo, G., et al. (2000).[4] "Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands." Bioorganic & Medicinal Chemistry.

  • Himo, F., et al. (2024). "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction." Organic Letters.

Sources

Application Note: 6-Amino-1,2,3-benzotriazin-4(3H)-one as a Fluorescent Reporter and Scaffold

[1]

Part 1: Executive Summary & Technical Profile[1]

6-amino-1,2,3-benzotriazin-4(3H)-one (6-ABT) is a benzazimide derivative characterized by a bicyclic heterocycle containing an electron-donating amino group at the 6-position and an electron-withdrawing triazinone core.[1] This "Push-Pull" electronic structure confers intrinsic fluorescence via Intramolecular Charge Transfer (ICT) .[1]

While often encountered as a metabolite (e.g., of azinphos-methyl) or a synthetic intermediate, its primary utility in chemical biology lies in two domains:[1]

  • Hypoxia/Nitroreductase Sensing: It serves as the fluorescent "ON" standard for 6-nitro-1,2,3-benzotriazin-4(3H)-one probes.[1]

  • pH and Polarity Sensing: The amino group's protonation state and the molecule's dipole moment make it sensitive to environmental pH and solvent polarity.[1]

Physicochemical Profile
PropertySpecificationNotes
Formula C₇H₆N₄O
MW 162.15 g/mol
Solubility DMSO, DMF, MeOHLow solubility in neutral water; soluble in alkaline buffers.[1]
Ex Max (λex) ~360–380 nmSolvent dependent (Blue/UV excitation).[1]
Em Max (λem) ~450–480 nmCyan/Blue emission.[1] Large Stokes shift typical of ICT.
pKa (Amine) ~3.5 – 4.5Protonation quenches ICT (Turn-OFF).[1]
pKa (Amide) ~8.2Deprotonation of the triazinone ring.[1]

Part 2: Mechanism of Action

The utility of 6-ABT relies on the modulation of its ICT state.[1]

The "Turn-On" Switch (Nitroreductase Activity)

The most robust application involves the enzymatic reduction of the non-fluorescent precursor, 6-nitro-1,2,3-benzotriazin-4(3H)-one .[1]

  • OFF State (Precursor): The nitro group (

    
    ) is a strong electron withdrawer, quenching fluorescence via Photoinduced Electron Transfer (PET) or by disrupting the ICT state.[1]
    
  • ON State (Reporter - 6-ABT): Nitroreductase (NTR) enzymes (active in hypoxic tumors or bacteria) reduce

    
     to 
    
    
    .[1] The resulting amino group acts as an electron donor, restoring the ICT pathway and activating fluorescence.
pH Sensitivity[2]
  • Neutral/Basic pH: The free amine (

    
    ) donates electrons to the triazinone ring 
    
    
    Fluorescent .[1]
  • Acidic pH: Protonation to ammonium (

    
    ) removes the lone pair 
    
    
    Non-Fluorescent (Quenched) .[1]
Pathway Visualization

GNitro6-Nitro-benzotriazinone(Non-Fluorescent Precursor)Amino6-Amino-benzotriazinone(6-ABT)(Fluorescent Reporter)Nitro->Amino Enzymatic Reduction(Hypoxia/Bacterial)EnzymeNitroreductase (NTR)+ NADHEnzyme->NitroProtonatedProtonated Species(Quenched)Amino->Protonated pH < 4.0(Protonation)Protonated->Amino pH > 4.5

Caption: Mechanism of fluorescence activation via enzymatic reduction and modulation by pH.

Part 3: Experimental Protocols

Protocol A: Preparation of Standards and Spectral Characterization

Use this protocol to validate the excitation/emission maxima in your specific buffer system.

Materials:

  • 6-ABT powder (Solid).[1]

  • DMSO (Anhydrous).[1]

  • PBS (pH 7.4).[1][2]

  • Spectrofluorometer.[1]

Steps:

  • Stock Solution: Dissolve 1.62 mg of 6-ABT in 1 mL DMSO to make a 10 mM Stock . Vortex until clear. Store at -20°C.

  • Working Solution: Dilute the stock 1:1000 in PBS to create a 10 µM working solution.

    • Note: Ensure final DMSO concentration is < 1% to prevent solvent effects.[1]

  • Scan:

    • Set Excitation Scan: 300 nm – 400 nm (Emission fixed at 500 nm).[1]

    • Identify

      
       (likely ~370 nm).[1]
      
    • Set Emission Scan: 400 nm – 600 nm (Excitation fixed at

      
      ).[1]
      
    • Record

      
      .[1][3]
      
Protocol B: In Vitro Nitroreductase (NTR) Assay

Use this protocol if using 6-ABT as a calibration standard for a hypoxia probe.[1]

Concept: You are comparing the signal of the probe (6-nitro precursor) treated with enzyme against the signal of pure 6-ABT (the theoretical 100% conversion product).

Reagents:

  • Probe: 6-nitro-1,2,3-benzotriazin-4(3H)-one (10 µM).

  • Standard: 6-ABT (10 µM).

  • Enzyme: E. coli Nitroreductase (or rat liver microsomes).[1]

  • Cofactor: NADH (500 µM).[1]

Workflow:

  • Blank: PBS + NADH.[1]

  • Control (Probe Only): PBS + Probe (10 µM) + NADH. (Should be non-fluorescent).

  • Reaction: PBS + Probe (10 µM) + NADH + NTR (1 µg/mL).

  • Standard (Reference): PBS + 6-ABT (10 µM).

  • Measurement: Monitor fluorescence intensity at

    
     over 30 minutes at 37°C.
    
  • Data Analysis: Calculate the % Conversion using the 6-ABT signal as the 100% benchmark.

Protocol C: Bioconjugation (Labeling)

The 6-amino group is a nucleophile.[1] It can be used to label carboxylic acid-containing biomolecules using EDC/NHS coupling.[1]

Steps:

  • Activation: Mix the target biomolecule (e.g., a fatty acid or peptide with C-term) with EDC (1.5 eq) and NHS (1.5 eq) in DMF/Buffer for 30 mins.

  • Conjugation: Add 6-ABT (1.2 eq) to the activated ester.

  • Incubation: Stir at Room Temp for 4–12 hours.

  • Purification: Remove unreacted 6-ABT using size-exclusion chromatography (for peptides) or HPLC. The product will be fluorescent; free 6-ABT elutes later.[1]

Part 4: Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Fluorescence Acidic EnvironmentEnsure Buffer pH is > 7.[1]0. The amine is protonated at low pH.[1]
Precipitation Low Solubility6-ABT is hydrophobic.[1] Increase DMSO to 5% or use a surfactant (e.g., 0.1% Tween-20).[1]
High Background AutofluorescenceThe excitation (~370nm) is in the UV/Blue region. Use time-gated imaging if possible or subtract background.[1]
Signal Decay PhotobleachingBenzotriazinones have moderate photostability.[1] Minimize light exposure; use antifade mounting media.[1]

Part 5: References

  • Synthesis of Benzotriazinone Scaffolds: H. Xu, et al. "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction."[1] Organic Letters, 2024.[1] [1]

  • Nitro-to-Amino Fluorogenic Mechanism: S. Biswas, et al. "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions."[1] Chemical Research in Toxicology, 2012.[1] (Demonstrates the generic mechanism of nitro-heterocycle reduction to fluorescent amino-reporters).

  • Benzotriazinone Metabolism: Engelhardt, G., et al. "Degradation of azinphos-methyl to benzazimide in Pseudomonas fluorescens."[1] FEMS Microbiology Letters, 1981.[1] (Identifies the 1,2,3-benzotriazin-4(3H)-one core as a stable metabolite).

  • General Fluorescence of Amino-Heterocycles: Lakowicz, J. R.[1] Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.[1] (Authoritative text on ICT and solvent effects on amino-substituted fluorophores).

Application Notes and Protocols for 6-amino-1,2,3-benzotriazin-4(3H)-one in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

6-amino-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound characterized by a bicyclic structure containing a benzene ring fused to a triazinone ring, with a reactive amino group at the 6-position. While its direct applications in material science are an emerging area of investigation, the inherent chemical functionalities of this molecule—namely, the thermally stable benzotriazinone core and the versatile primary amino group—present a compelling platform for the development of advanced functional materials. The benzotriazinone system is a known building block for a variety of synthetic transformations, often involving denitrogenation to access other heterocyclic systems.[1][2][3] The presence of the amino group opens pathways for its use as a monomer in polymerization reactions or as a key intermediate for the synthesis of functional dyes and organic electronic materials.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the prospective uses of 6-amino-1,2,3-benzotriazin-4(3H)-one as a foundational component in high-performance polymers, functional dyes, and as a precursor for organic semiconductor materials. The protocols outlined herein are grounded in established chemical principles and draw from the broader knowledge base of benzotriazole and benzotriazinone chemistry to provide a robust framework for innovation.[4][5][6]

Application I: Monomer for High-Performance Polyimides with Enhanced Thermal Stability

Scientific Rationale: Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[7][8] The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. The amino group on 6-amino-1,2,3-benzotriazin-4(3H)-one allows it to function as a monoamine, which can be chemically modified to a diamine, or used as a co-monomer to introduce specific functionalities into the polymer backbone. The rigid, heterocyclic benzotriazinone core is anticipated to enhance the thermal stability and glass transition temperature (Tg) of the resulting polyimide by restricting segmental motion of the polymer chains.[8][9]

Protocol 1: Synthesis of a Benzotriazinone-Containing Polyimide

This protocol details the two-step synthesis of a polyimide using a diamine derived from 6-amino-1,2,3-benzotriazin-4(3H)-one and Pyromellitic Dianhydride (PMDA). The initial step involves the conceptual synthesis of a diamine from the starting monoamine.

Step A: Conceptual Synthesis of a Diamine Monomer A plausible route to a diamine involves coupling two molecules of 6-amino-1,2,3-benzotriazin-4(3H)-one through a suitable linker, for example, by reacting the amino group with a diacyl chloride like terephthaloyl chloride to form a diamide, followed by reduction of the amide carbonyls or another suitable linking chemistry. For the purpose of this protocol, we will assume the availability of a hypothetical diamine, (6,6'-diamine-bis(1,2,3-benzotriazin-4(3H)-one)) , for polymerization.

Step B: Poly(amic acid) Synthesis

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the hypothetical diamine monomer (1.0 mmol) in 5 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Reaction: Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved. Cool the solution to 0°C in an ice bath.

  • Monomer Addition: Add an equimolar amount of Pyromellitic Dianhydride (PMDA) (1.0 mmol) to the solution in one portion.

  • Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step C: Thermal Imidization

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven and heat at 80°C for 4 hours to remove the bulk of the NMP solvent.

  • Curing: Cure the film by heating it in a programmable oven under a nitrogen atmosphere using the following temperature program:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • Cooling: After the curing cycle, allow the oven to cool down slowly to room temperature to prevent thermal shock to the resulting polyimide film.

  • Film Removal: Carefully peel the tough, flexible polyimide film from the glass substrate.

Characterization Workflow and Expected Data

The successful synthesis and properties of the novel polyimide can be verified through a series of characterization techniques.

Polyimide_Characterization PAA Poly(amic acid) Solution FTIR_PAA FTIR Spectroscopy PAA->FTIR_PAA Verify Amide/Carboxylic Acid Imidization Thermal Imidization PAA->Imidization PI_Film Polyimide Film Imidization->PI_Film FTIR_PI FTIR Spectroscopy PI_Film->FTIR_PI Confirm Imide Ring Formation TGA Thermogravimetric Analysis (TGA) PI_Film->TGA Assess Thermal Stability DSC Differential Scanning Calorimetry (DSC) PI_Film->DSC Determine Glass Transition Temp.

Caption: Workflow for the characterization of the synthesized polyimide.

Table 1: Expected Properties of Benzotriazinone-Containing Polyimide

PropertyAnalytical TechniqueExpected OutcomeSignificance
Imidization FTIR SpectroscopyDisappearance of amide and carboxylic acid bands; Appearance of characteristic imide bands (~1780 and 1720 cm⁻¹)Confirms the conversion of poly(amic acid) to polyimide.
Thermal Stability TGA5% weight loss temperature (Td5) > 500 °C in N₂Indicates excellent thermal stability, a hallmark of high-performance polyimides.[7]
Glass Transition DSCGlass Transition Temperature (Tg) > 350 °CA high Tg suggests a rigid polymer backbone suitable for high-temperature applications.[9]

Application II: Precursor for Novel Azo Dyes with Unique Photophysical Properties

Scientific Rationale: The primary amino group of 6-amino-1,2,3-benzotriazin-4(3H)-one can be readily converted into a diazonium salt, which can then undergo azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo dyes. The benzotriazinone moiety acts as a unique auxochrome and can influence the photophysical properties (absorption and emission wavelengths, quantum yield) of the resulting dye. Such dyes could find applications in textiles, imaging materials, or as functional colorants.[10]

Protocol 2: Synthesis of a Benzotriazinone-Based Azo Dye

This protocol describes the synthesis of an azo dye via diazotization of 6-amino-1,2,3-benzotriazin-4(3H)-one and subsequent coupling with phenol.

Step A: Diazotization

  • Preparation: In a 100 mL beaker, suspend 6-amino-1,2,3-benzotriazin-4(3H)-one (1.0 mmol) in a mixture of 2 mL of concentrated hydrochloric acid and 5 mL of water.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

  • Diazotizing Agent: Prepare a solution of sodium nitrite (1.1 mmol) in 2 mL of cold water. Add this solution dropwise to the cooled suspension of the amine hydrochloride. Maintain the temperature below 5°C.

  • Reaction Completion: Stir the mixture for an additional 30 minutes at 0-5°C. The formation of a clear solution of the diazonium salt should be observed.

Step B: Azo Coupling

  • Coupling Agent: In a separate beaker, dissolve phenol (1.0 mmol) in 5 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold alkaline solution of phenol with vigorous stirring. Maintain the temperature below 5°C.

  • Precipitation: An intensely colored precipitate of the azo dye should form immediately.

  • Isolation: Continue stirring for 1 hour in the ice bath. Isolate the solid dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in a desiccator.

Photophysical Characterization

The synthesized dye should be characterized to understand its optical properties.

AzoDye_Characterization AzoDye Synthesized Azo Dye Dissolve Dissolve in Solvent (e.g., Ethanol, DMSO) AzoDye->Dissolve UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Determine λmax (absorption) Fluorescence Fluorescence Spectroscopy Dissolve->Fluorescence Determine λem (emission) & Quantum Yield Polymer_Characterization cluster_solution Solution/Film Characterization cluster_solid Solid-State Characterization Polymer_Sol Polymer in Solution/Thin Film UV_Vis_Abs UV-Vis Absorption Polymer_Sol->UV_Vis_Abs Determine Optical Bandgap (Eg_opt) PL_Spec Photoluminescence Polymer_Sol->PL_Spec Assess Emissive Properties Polymer_Film Polymer as Thin Film CV Cyclic Voltammetry (CV) Polymer_Film->CV Determine HOMO/LUMO Levels (Eg_ec)

Caption: Characterization workflow for the D-A conjugated polymer.

Table 3: Key Parameters for Organic Electronic Materials

ParameterAnalytical TechniqueMeasurementSignificance
HOMO/LUMO Levels Cyclic Voltammetry (CV)Oxidation and reduction potentialsDetermines the energy levels for charge injection/extraction in devices and the electrochemical bandgap (Eg_ec). [11]
Optical Bandgap UV-Vis SpectroscopyAbsorption onset (λonset)Defines the energy range of light absorption (for OPVs) or the potential emission color (for OLEDs). [4]
Fluorescence Photoluminescence (PL) SpectroscopyEmission spectrum and quantum yieldQuantifies the light-emitting efficiency, crucial for OLED applications. [4]

Conclusion

6-amino-1,2,3-benzotriazin-4(3H)-one represents a promising, yet underexplored, platform for the development of novel materials. Its unique combination of a thermally stable heterocyclic core and a reactive amino group provides a versatile scaffold for creating high-performance polyimides, functional dyes, and advanced organic electronic materials. The protocols and characterization workflows detailed in these application notes offer a foundational guide for researchers to harness the potential of this molecule and drive innovation in material science.

References

  • Electron deficient conjugated polymers based on benzotriazole.Polymer Chemistry (RSC Publishing).
  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.ResearchGate.
  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.PMC.
  • (PDF) Benzotriazole containing conjugated polymers for multipurpose organic electronic applications.ResearchGate.
  • Benzotriazole containing conjugated polymers for multipurpose organic electronic applications.RSC Publishing.
  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction | Organic Letters.ACS Publications.
  • Research Advances on Benzotriazole-based Organic Photovoltaic Materials.wxxb.org.cn.
  • Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications.MDPI.
  • Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties.MDPI.
  • Thermal properties of polyimides | Download Table.ResearchGate.
  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives.ACS Publications.
  • Thermally Stable Polyimides from Solutions on Monomeric Reactants.DTIC.
  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors.ResearchGate.
  • Synthesis of 1, 2,3‐benzotriazin‐4(3H)‐one. | Download Scientific Diagram.ResearchGate.
  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene.NTU Scholars.
  • Design and thermal imidization of new 1,3-thiazine-based polyimides and copolyimides for high-performance corrosion inhibition.PMC.
  • Visible-light-induced denitrogenative phosphorylation of benzotriazinones: a metal- and additive-free method for accessing ortho-phosphorylated benzamide derivatives.Green Chemistry (RSC Publishing).
  • Photophysical Data of Benzotriazole-Derived α- Amino Acids 21a−c, 21e,...ResearchGate.
  • Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids.PubMed.
  • Scope and limitations of benzotriazinones.[a].ResearchGate.
  • The Double-Cross of Benzotriazole-Based Polymers as Donors and Acceptors in Non-Fullerene Organic Solar Cells.MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Amino-1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

User Guide & Troubleshooting Portal[1][2][3]

Subject: Purification and Handling of 6-Amino-1,2,3-Benzotriazin-4(3H)-one CAS: 22705-18-6 (Generic for amino-benzotriazinones) / 90-16-4 (Parent scaffold reference) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Chemical Logic & Solubility Profile

Before attempting purification, you must understand the amphoteric nature of this molecule.[2][3] It contains two conflicting functional groups that dictate its solubility and stability:[1][2]

  • The Triazinone Ring (Acidic pKa ~6.5 - 7.5): The NH at position 3 is acidic.[1][2] It can be deprotonated by bases (NaOH, Na₂CO₃), making the molecule water-soluble as a salt.[1][3]

    • Critical Warning: The 1,2,3-benzotriazinone ring is unstable in strong alkaline media (pH > 10) for prolonged periods.[1][3] Hydroxide attack at C-4 leads to ring opening, expelling nitrogen gas and forming anthranilamide byproducts [1].[1][2]

  • The Amino Group (Basic pKa ~3.5 - 4.5): The amine at position 6 is weakly basic (reduced basicity due to the electron-withdrawing triazinone core).[1][2] It can be protonated by strong acids (HCl, H₂SO₄), also solubilizing the molecule.[1][3]

Solubility Matrix
Solvent / ConditionSolubility StatusNotes
Water (Neutral) InsolubleForms a suspension/slurry.[1][2]
DCM / Hexane Insoluble"Brick-dust" properties.[1][2]
Methanol / Ethanol Sparingly SolubleSoluble when hot; good for recrystallization.[1][2]
DMF / DMSO SolubleIdeal for injection in semi-prep HPLC.[1][2]
Dilute HCl (1M) Soluble Protonation of -NH₂ (Recommended for workup).[1][2][3]
Dilute NaOH (1M) Soluble Deprotonation of -NH (Ring opening risk!).[1][2][3]
Purification Workflows
Method A: The "Acid-Swing" Precipitation (Recommended)

Best for: Removing non-basic impurities (unreacted nitro precursors) and bulk purification.[1][2][3]

This method exploits the basicity of the amine to pull the product into the aqueous phase, leaving neutral impurities behind, then precipitating it by neutralizing.[1][3]

Protocol:

  • Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram). Sonicate until mostly dissolved.

    • Checkpoint: If black tar remains insoluble, filter it off through Celite.[1][2][3] The product is in the yellow/orange filtrate.[1][2]

  • Washing: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2x).[1][2][3]

    • Logic: This removes unreacted neutral nitro starting materials or non-basic byproducts.[1][2] Discard the organic layer.[1][2]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add Saturated NaHCO₃ or 2M Ammonia dropwise with vigorous stirring.

    • Target: Adjust pH to 6.0 – 7.0 .

    • Observation: The product will precipitate as a bright yellow/tan solid.[1][2]

    • Caution: Do NOT overshoot to pH > 9, or you risk re-dissolving the product (as the triazinone anion) or degrading the ring.[1][3]

  • Isolation: Filter the solid, wash with cold water, then cold ethanol. Dry under vacuum at 40°C.[1][2]

Method B: Recrystallization (High Purity)

Best for: Final polishing and removing trace metal salts.[1][2][3]

Protocol:

  • Solvent System: DMF / Water (1:1) or Hot Ethanol.[1][2]

  • Procedure:

    • Dissolve crude solid in minimum hot DMF (approx 80°C).

    • Add hot water dropwise until persistent turbidity is observed.[1][2]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: If using Ethanol, boil the suspension; if it doesn't fully dissolve, add small amounts of DMF until clear.[1][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on your crude mixture's profile.

PurificationLogic Start Crude 6-Amino-Benzotriazinone CheckColor Is the solid Black/Tar? Start->CheckColor CheckImpurity Main Impurity Type? CheckColor->CheckImpurity No (Yellow/Tan) Charcoal Activated Carbon Treatment (In hot DMF/MeOH) CheckColor->Charcoal Yes (Oxidation) AcidExtract Method A: Acid Extraction (Dissolve in HCl, Filter, Neutralize) CheckImpurity->AcidExtract Unreacted Nitro / Neutrals Recryst Method B: Recrystallization (DMF/H2O or EtOH) CheckImpurity->Recryst Salts / Trace Isomers AcidExtract->Recryst If purity < 95% Charcoal->CheckImpurity Filtrate

Caption: Decision tree for selecting the appropriate purification method based on crude appearance and impurity profile.

Troubleshooting & FAQs

Q1: My product turned into a dark black tar during reduction. What happened?

  • Diagnosis: Oxidation of the amino group.[1][2] Benzotriazinones are electron-deficient, but the amino group is susceptible to air oxidation, especially in the presence of metal catalysts (Pd, Fe).[1][3]

  • Fix:

    • Dissolve the tar in 1M HCl .

    • Add Activated Charcoal (10 wt%) and heat to 50°C for 30 mins.

    • Filter through Celite.[1][2]

    • Neutralize the filtrate to recover the product.[1][2]

    • Prevention:[1][2][3] Perform reductions (especially SnCl₂ or Fe/HCl) under strictly inert atmosphere (Ar/N₂).[1][3] Add a pinch of Sodium Metabisulfite during workup as an antioxidant [2].[1][2]

Q2: I see a new spot on TLC that stays at the baseline. Yield is low.

  • Diagnosis: Ring opening (Hydrolysis).[1][2][3] You likely exposed the compound to high pH (NaOH workup) or prolonged heating in water.[1][3]

  • Mechanism: The triazinone ring hydrolyzes to form 2-amino-5-aminobenzamide (anthranilamide derivative), which is very polar.[1][2]

  • Fix: There is no way to re-close the ring easily. Restart synthesis. Avoid pH > 8 during neutralization.[1][2] Use NaHCO₃ or Ammonia, never NaOH.[1][2][3]

Q3: The product contains Tin (Sn) residues after SnCl₂ reduction.

  • Diagnosis: Tin forms sticky chelate complexes with the amino-triazinone.[1][2]

  • Fix:

    • Option 1: Wash the organic extract with 1M KF (Potassium Fluoride) solution.[1][2][3] Fluoride precipitates tin as insoluble SnF₂/SnF₄.[1][2]

    • Option 2: Use the Fe(NO₃)₃ / Na₂S₂O₅ reduction method instead of Tin.[1][3] It is cleaner and avoids heavy metal chelation [3].[1][2][4]

Q4: Can I use catalytic hydrogenation (H₂/Pd-C)?

  • Risk: High.[1][2] The N=N bond in the triazine ring is susceptible to reduction.[1][2] Prolonged hydrogenation will cleave the ring to the diamino-benzamide.[1][2]

  • Modification: If you must use hydrogenation, use Raney Nickel under mild conditions or poison the catalyst (e.g., sulfided Pt/C) to prevent ring reduction.[1][3]

References
  • Ring Stability & Synthesis: J. Org. Chem. 2024, 89, 5, 3450–3460.[1][2][3] "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones". (Discusses the fragility of the ring and N-N bond cleavage). [1][3]

  • Reduction Protocols: Synlett 2021, 32, 2090–2096.[1][2][3] "Metal-Free Reduction of Aromatic Nitro Compounds". (Alternative reduction strategies avoiding heavy metals).

  • Iron-Mediated Synthesis: Org. Biomol. Chem., 2023.[1][2][3][5] "Ferric nitrate-mediated safer and eco-friendly synthesis of functionalized 1,2,3-benzotriazinones". (Specific protocol for nitro-to-benzotriazinone conversion).

  • General Properties: PubChem Compound Summary for CID 7006. (Physicochemical properties of the parent scaffold).

Sources

how to prevent side reactions in the synthesis of this compound

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Preventing Side Reactions in Z-Alkene Synthesis via the Wittig Reaction

Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with side reactions, specifically the undesired formation of E-alkenes during a Z-selective Wittig reaction. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols to maximize the yield and purity of your target Z-alkene.

Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a Z-alkene using a Wittig reaction, but I'm getting a significant amount of the E-alkene as a side product. What is causing this loss of stereoselectivity?

This is a classic and common challenge in Wittig chemistry. The formation of the undesired E-alkene isomer typically stems from performing the reaction under conditions that allow for equilibration of the reaction intermediates.[1] The stereochemical outcome of the Wittig reaction is determined by the reaction pathway, which can be under either kinetic or thermodynamic control.[2][3]

  • Kinetic Control (Favors Z-alkene): With non-stabilized ylides (where the group attached to the carbanion is an alkyl group), the initial cycloaddition to form an oxaphosphetane intermediate is rapid and irreversible.[4][5][6] The transition state leading to the cis-oxaphosphetane is sterically favored and forms faster, which then decomposes to the Z-alkene.[6][7] To ensure this pathway dominates, the reaction must be run under conditions that prevent reversal.

  • Thermodynamic Control (Favors E-alkene): The presence of certain salts, particularly lithium halides, can disrupt this kinetic pathway.[1][8] Lithium cations can coordinate to the oxygen of the intermediate betaine-like structure, stabilizing it and making the initial addition step reversible.[8][9] This reversibility allows the intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the more stable E-alkene.[6]

Therefore, the most common culprit for poor Z-selectivity is the presence of lithium salts, which are often introduced when using common bases like n-butyllithium (n-BuLi) to generate the ylide from its phosphonium salt.[10]

Q2: How does my choice of ylide affect the E/Z ratio?

The structure of the phosphonium ylide is the single most important factor in determining the stereochemical outcome of the reaction. Ylides are generally classified into three categories based on the substituent (R) on the carbanion.

Ylide TypeR Group on YlideTypical SelectivityRationale
Non-stabilized Alkyl, HHigh Z-selectivityHighly reactive, reaction is under kinetic control.[4][7][11]
Semi-stabilized Aryl (e.g., Phenyl)Poor E/Z mixtureIntermediate reactivity, often leads to mixtures.[1][12]
Stabilized Electron-withdrawing group (EWG) like Ester, Ketone, CNHigh E-selectivityLess reactive, the initial addition is reversible, allowing for thermodynamic control.[4][9][12]

For high Z-selectivity, you must use a non-stabilized ylide . Using a stabilized or even semi-stabilized ylide will inherently favor the formation of the E-alkene or result in a difficult-to-separate mixture.[1][9]

Q3: What are "salt-free" Wittig conditions, and why are they critical for Z-selectivity?

"Salt-free" conditions refer to a Wittig reaction environment where Lewis-acidic metal salts, particularly lithium halides, are rigorously excluded.[1][13] As discussed in Q1, lithium salts can catalyze the equilibration of the intermediates, leading to the thermodynamic E-alkene product, a phenomenon sometimes called "stereochemical drift".[1]

To achieve these conditions, you must avoid bases that introduce these salts. The most common source of lithium ions is n-butyllithium (n-BuLi), which generates lithium bromide (from a phosphonium bromide salt) and has a lithium counterion.

The solution is to use a base with a sodium or potassium counterion, which does not have the same detrimental effect on selectivity.[10][14]

Recommended bases for high Z-selectivity:

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Sodium hydride (NaH)[9][14]

  • Potassium tert-butoxide (KOtBu)[15]

By using one of these bases, you generate the ylide without introducing lithium salts, thus keeping the reaction under strict kinetic control and maximizing the formation of the Z-alkene.[1][16]

Q4: I'm using a non-stabilized ylide and a sodium base (NaHMDS), but my Z/E ratio is still not optimal. What other experimental parameters can I troubleshoot?

Even with the correct choice of ylide and base, other factors can influence selectivity. Here are key parameters to optimize:

  • Solvent: Use aprotic, non-polar solvents. Tetrahydrofuran (THF) and diethyl ether are standard choices.[1] Avoid polar aprotic solvents like DMF unless specific salt additives are used to intentionally force Z-selectivity in some cases.[15][16]

  • Temperature: Ylide generation and the subsequent reaction with the aldehyde should be performed at low temperatures (e.g., -78 °C to 0 °C).[17] This helps to ensure the reaction remains under kinetic control by preventing the system from having enough energy to overcome the reverse activation barrier.

  • Reagent Purity: Ensure all reagents are pure and anhydrous. Aldehydes, in particular, can be prone to oxidation or polymerization.[14][16] Use freshly distilled or purified aldehydes for best results.

  • Ylide Formation Time: Allow sufficient time for the ylide to form completely after adding the base before introducing the aldehyde. The appearance of a characteristic deep color (often orange, red, or purple) is a good indicator of ylide formation.[14][17]

Troubleshooting Protocol: Maximizing Z-Selectivity

This section provides a step-by-step protocol for performing a salt-free Wittig reaction designed to prevent the formation of the E-alkene side product.

Core Principle: Kinetic Control

The entire workflow is designed to create an environment where the kinetically favored pathway to the Z-alkene is dominant and irreversible.

G cluster_0 Kinetic Pathway (Favored) cluster_1 Thermodynamic Pathway (Side Reaction) Ylide Non-Stabilized Ylide + Aldehyde TS_cis Low Energy TS (cis approach) Ylide->TS_cis Fast, Irreversible (Salt-Free, Low Temp) TS_trans High Energy TS (trans approach) Ylide->TS_trans Slow Oxa_cis cis-Oxaphosphetane (Kinetic Intermediate) TS_cis->Oxa_cis Z_Alkene Z-Alkene (Major Product) Oxa_cis->Z_Alkene Syn-elimination Oxa_trans trans-Oxaphosphetane (Thermo. Intermediate) Oxa_cis->Oxa_trans Equilibration (Catalyzed by Li+ salts) TS_trans->Oxa_trans E_Alkene E-Alkene (Side Product) Oxa_trans->E_Alkene Syn-elimination

Caption: Reaction pathways in Wittig olefination.

Step-by-Step Experimental Workflow

The following is a general procedure. Molar equivalents and reaction times may need to be optimized for your specific substrates.

  • Glassware and Atmosphere Preparation:

    • Thoroughly flame-dry all glassware under a vacuum.

    • Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

  • Ylide Generation (Salt-Free):

    • To a two-necked round-bottom flask equipped with a magnetic stir bar, add the phosphonium salt (1.05 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of KHMDS or NaHMDS (1.0 equivalents) in THF dropwise over 10-15 minutes.

    • Observe the formation of the characteristic deep color of the ylide.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • Reaction with the Aldehyde:

    • Cool the ylide solution back down to -78 °C.

    • In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

    • Add the aldehyde solution to the ylide solution dropwise via syringe over 20-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC analysis indicates consumption of the aldehyde).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • The primary byproduct is triphenylphosphine oxide, which can often be difficult to remove. Purification is typically achieved by column chromatography on silica gel.

Caption: Workflow for Z-selective Wittig reaction.

References
  • Wikipedia. Wittig reaction. [Link]

  • L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chem-Station. (2024, April 6). Wittig Reaction. [Link]

  • PubMed Central (PMC), NIH. Enantioselective Potassium-Catalyzed Wittig Olefinations. [Link]

  • ACS Publications, The Journal of Organic Chemistry. Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Stack Exchange. (2013, June 14). Why does the unstabilised Wittig reaction selectively form cis alkenes?[Link]

  • University of Pittsburgh, Department of Chemistry. (2007, February 12). The Wittig Reaction. [Link]

  • SciSpace. (2022, August 22). The modern interpretation of the Wittig reaction mechanism. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Wikipedia. Thermodynamic reaction control. [Link]

  • e-PG Pathshala. BSc Chemistry. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Scribd. Unstabilized Ylide in Wittig Reactions. [Link]

  • University of Calgary. Ch 10: Kinetic and Thermodynamic Control. [Link]

  • Minnesota State University Moorhead. A Solvent Free Wittig Reaction. [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • ADI Chemistry. WITTIG REACTION | MECHANISM. [Link]

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

method refinement for spectroscopic analysis of 6-amino-1,2,3-benzotriazin-4(3H)-one

[1]

Executive Summary

The 6-amino-1,2,3-benzotriazin-4(3H)-one scaffold presents a dual-challenge in spectroscopic analysis: tautomeric instability of the triazinone core and pH-dependent ionization of the 6-amino substituent.[1] Standard protocols often fail due to uncontrolled proton transfer events and aggregation-induced quenching (ACQ).[1] This guide provides refined methodologies to stabilize the analyte for reproducible UV-Vis, Fluorescence, and NMR data.[1]

Module 1: Sample Preparation & Solubility Refinement

Q: Why do I observe precipitation or turbidity when diluting stock solutions into aqueous buffers?

Diagnosis: The compound is amphoteric.[1] The triazinone ring (N3-H) is weakly acidic (


11

Refined Protocol: The "Dual-Solvent" Disaggregation Method To prevent micro-precipitation during spectroscopic analysis, use a chaotropic solvent spike before buffer addition.[1]

  • Stock Preparation: Dissolve 1 mg of analyte in 1 mL of DMSO (Dimethyl Sulfoxide) .[1] Do not use methanol as a primary stock solvent due to potential solvatochromic shifts affecting the amino group.[1]

  • Intermediate Dilution: Dilute the stock 1:10 into Acetonitrile (ACN) . This disrupts

    
    -
    
    
    stacking interactions common in benzotriazinones.[1]
  • Final Working Solution: Spike the intermediate solution into the target buffer.

    • For UV/Fluorescence: Maintain final DMSO concentration

      
      .[1]
      

Table 1: Solubility Profile & Solvent Compatibility

SolventSolubilitySuitabilityPotential Artifacts
DMSO HighExcellent (Stock) UV cutoff < 268 nm; hygroscopic.[1]
Methanol ModerateGood (Diluent)Can form H-bonds with N3, shifting

.[1]
Chloroform LowPoorAggregation; inconsistent NMR signals.[1]
0.1 M HCl HighExcellent (Protonated) Protonates 6-

; blue-shifts absorption.[1]
PBS (pH 7.4) LowPoorRisk of precipitation; requires DMSO co-solvent.[1]

Module 2: UV-Vis & Fluorescence Optimization

Q: My shifts significantly between experiments. Is my compound degrading?

Diagnosis: Likely not degradation, but Solvatochromism and Tautomeric Shift . The 6-amino group acts as an Intramolecular Charge Transfer (ICT) donor, while the triazinone core acts as an acceptor.[1] This push-pull system is highly sensitive to solvent polarity and pH.[1] Furthermore, the core exists in equilibrium between the Lactam (NH-form) and Lactim (OH-form).[1]

Mechanistic Insight:

  • Polar Protic Solvents (MeOH, Water): Stabilize the ionic forms and can induce a Red Shift (Bathochromic) due to H-bonding with the carbonyl.[1]

  • Non-Polar Solvents: Favor the neutral Lactam form.[1]

Refined Protocol: pH-Buffered Spectra Acquisition Never run spectra in unbuffered water.[1]

  • Acidic Scan (pH 2): Protonates the 6-amine (

    
    ).[1] This kills the ICT, resulting in a Hypsochromic (Blue) Shift .[1] Use this to quantify the "baseline" core absorption.[1]
    
  • Basic Scan (pH 10): Deprotonates the N3 position.[1] This creates an anionic species with distinct spectral features.

  • Standardization: For routine purity checks, use Methanol with 0.1% Formic Acid .[1] This locks the protonation state and ensures reproducible

    
    .[1]
    
Visualization: Tautomeric & Ionization Pathways

The following diagram illustrates the structural species present at different pH levels, which dictates the observed spectra.

TautomerismFigure 1: pH-Dependent Ionization and Tautomeric Equilibria of 6-amino-1,2,3-benzotriazin-4(3H)-oneAcidicCationic Form(pH < 3)Protonated 6-NH3+NeutralNeutral Lactam(pH 6-8)Dominant SpeciesAcidic->Neutral- H+Neutral->Acidic+ H+EnolLactim (Enol)(Minor Tautomer)Neutral->EnolTautomerism(Solvent Dependent)AnionicAnionic Form(pH > 10)Deprotonated N3Neutral->Anionic- H+ (N3)Enol->NeutralAnionic->Neutral+ H+

Figure 1: The equilibrium shifts significantly based on pH.[1] For consistent UV-Vis data, the "Neutral Lactam" or "Cationic" state must be strictly enforced via buffering.[1]

Module 3: NMR Characterization Troubleshooting

Q: The amine protons are invisible or extremely broad in my H-NMR. How do I integrate them?

Diagnosis: Chemical exchange. The 6-


1

Refined Protocol: Exchange Suppression & Sharpening

  • Solvent Choice: Use DMSO-

    
      derived from a fresh ampoule.[1] Avoid 
    
    
    , as the compound is poorly soluble and the amine protons will broaden significantly.[1]
  • Drying Step: If signals are still broad, add activated 4Å Molecular Sieves directly to the NMR tube and let stand for 15 minutes to remove trace water.[1]

  • Temperature Variation: Run the experiment at 300 K (27°C) . If broadening persists, lower the temperature to 280 K to slow down the exchange rate, sharpening the NH signals.

Expected Chemical Shifts (DMSO-


):
  • 
     14.0 - 14.5 ppm:  N3-
    
    
    (Broad singlet, highly deshielded lactam proton).[1]
  • 
     7.5 - 8.2 ppm:  Aromatic protons (H5, H7, H8).[1] Note: H5 will be a doublet, shielded relative to the parent benzotriazinone due to the ortho-amino group.[1]
    
  • 
     6.0 - 6.5 ppm:  6-
    
    
    (Broad singlet).[1]

Module 4: Impurity Profiling (Process Analytical Technology)

Q: I see a persistent impurity at [M-28] in Mass Spectrometry. What is it?

Diagnosis: Thermal decomposition losing Nitrogen (

11

1

Refined Protocol: Soft Ionization Strategy

  • Technique: Use ESI (Electrospray Ionization) in Positive Mode .[1]

  • Source Temp: Keep the source temperature < 250°C to minimize thermal degradation.

  • Mobile Phase: Use

    
     Formic Acid in Water/Acetonitrile.[1] Avoid high pH mobile phases which destabilize the ring.[1]
    
  • Verification: If the M-28 peak persists in ESI, check the synthesis precursor. It may be an incomplete cyclization intermediate or a degraded artifact.[1]

Experimental Workflow: Validated Spectral Acquisition

The following workflow ensures that data collected is artifact-free and chemically specific.

WorkflowFigure 2: Validated Sample Preparation WorkflowStartSolid Sample(6-amino-1,2,3-benzotriazin-4(3H)-one)SolubilizationDissolve in DMSO(Stock 10 mM)Start->SolubilizationQCPurity Check(TLC / HPLC)Solubilization->QCBranchAnalysisTypeQC->BranchUVUV-Vis / FluorescenceBranch->UVNMRNMR SpectroscopyBranch->NMRUV_PrepDilute in MeOH + 0.1% Formic Acid(Fixes pH & Tautomer)UV->UV_PrepNMR_PrepDissolve in DMSO-d6+ 4Å Sieves (Dry)NMR->NMR_PrepDataData AcquisitionUV_Prep->DataNMR_Prep->Data

Figure 2: Step-by-step decision tree for minimizing solvent and pH artifacts during analysis.

References

  • Thermodynamics & Tautomerism: Miranda, M. S., et al. "Study of Energetics and Structure of 1,2,3-Benzotriazin-4(3H)-one and its 1H and Enol Tautomers."[1][2] The Journal of Physical Chemistry B, vol. 115, no. 20, 2011, pp. 6616–6622.[1][3]

  • Synthesis & Photochemistry: Rullkötter, F., et al. "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction."[1][4][5] Organic Letters, vol. 26, 2024.[1] [1]

  • Spectroscopic Properties of Triazinones: Chandrasekhar, A., & Sankararaman, S. "Selective Synthesis of 3-Arylbenzo-1,2,3-triazin-4(3H)-ones...".[1] The Journal of Organic Chemistry, vol. 82, no.[1][3] 21, 2017, pp. 11487–11493.[1][3] [1]

  • General Heterocyclic Spectroscopy: BenchChem Technical Guides. "Spectroscopic Profile of 4(3H)-Quinazolinone" (Analogous Scaffold Reference).

  • PubChem Compound Summary: "1,2,3-Benzotriazin-4(3H)-one."[1][6] National Center for Biotechnology Information.[1] [1]

Technical Support Center: Stability & Handling of 6-Amino-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Welcome to the technical support hub for 6-amino-1,2,3-benzotriazin-4(3H)-one . As researchers, you are likely utilizing this compound as a scaffold for kinase inhibitors, dye intermediates, or antineoplastic agents.

Handling this molecule requires navigating a "Dual-Instability" paradox :

  • The Core (Benzotriazinone): Susceptible to thermal and photochemical denitrogenation (loss of

    
    ), leading to ring contraction or explosion.
    
  • The Substituent (6-Amino): An electron-rich aromatic amine prone to rapid oxidative coupling (browning) and N-oxide formation.

This guide replaces generic safety data with actionable, mechanistic troubleshooting strategies to maximize your yield and compound integrity.

Diagnostic Troubleshooting (FAQ)

Issue 1: "My white powder turned brown/black after 24 hours in the desiccator."

Diagnosis: Oxidative Coupling (The "Aniline" Effect).[1] While the benzotriazinone core is relatively stable to air, the 6-amino substituent behaves like a reactive aniline. Trace oxygen, catalyzed by light or trace metals, generates radical cations that dimerize into azo-linkages or polymerize into "aniline blacks."

Corrective Action:

  • Immediate: Purify via recrystallization using degassed solvents (Ethanol/Water) containing 0.1% w/v Sodium Ascorbate as an antioxidant.

  • Prevention: Store under Argon (Ar) or Nitrogen (

    
    ). Do not trust a simple desiccator; use a glovebox or sealed vials with septa.
    
Issue 2: "The compound fizzed or decomposed violently during vacuum drying."

Diagnosis: Thermal Denitrogenation (The "Triazine" Effect). 1,2,3-Benzotriazinones are masked diazonium species. At elevated temperatures (>100°C, or lower if catalyzed by acid/metals), the triazine ring cleaves, extruding nitrogen gas (


) and generating a reactive radical or iminoketene intermediate. This is an exothermic decomposition.

Corrective Action:

  • Limit: Never heat >50°C during drying.

  • Protocol: Use a lyophilizer (freeze-dryer) rather than a vacuum oven. If a vacuum oven is mandatory, strictly maintain

    
    .
    
Issue 3: "Yields are low during synthesis (Reduction of 6-Nitro precursor)."

Diagnosis: Over-reduction (Ring Cleavage). Common reduction methods (e.g.,


, Pd/C) used to convert the 6-nitro group to the 6-amino group can inadvertently cleave the 

bond of the triazine ring, destroying the scaffold and yielding anthranilamide byproducts.

Corrective Action:

  • Switch Catalyst: Use Iron (Fe) / Ammonium Chloride (

    
    )  or Sodium Dithionite (
    
    
    
    )
    for a milder, chemoselective reduction that spares the triazine ring.
  • Monitoring: Stop the reaction immediately upon consumption of the starting material (monitor via LC-MS, not just TLC).

Mechanistic Visualization

To understand why your compound degrades, review the pathways below. The molecule fights battles on two fronts: the ring (thermal) and the tail (oxidative).

DegradationPathways Compound 6-Amino-1,2,3- benzotriazin-4(3H)-one Heat Heat (>100°C) or UV Light Compound->Heat Oxygen Oxygen (Air) + Trace Metals Compound->Oxygen Radical Diradical / Iminoketene Intermediate Heat->Radical - N2 (Extrusion) Gas N2 Gas (Pressure Risk) Heat->Gas Quinazolinone Quinazolinone / Dimer Products Radical->Quinazolinone Rearrangement RadicalCat Amino-Radical Cation Oxygen->RadicalCat SET Oxidation AzoDimer Azo-Dimers (Brown/Black Impurity) RadicalCat->AzoDimer Coupling

Figure 1: Dual degradation pathways. The red path represents the irreversible loss of the heterocyclic core via nitrogen extrusion. The yellow path represents surface oxidation of the amine.

Optimized Handling Protocols

A. Storage Specifications
ParameterRecommendationScientific Rationale
Temperature -20°CSlows kinetic rate of N-oxide formation and spontaneous denitrogenation.
Atmosphere Argon (Ar)Heavier than air; provides a better blanket for the oxidation-prone amino group than

.
Container Amber GlassThe triazine ring absorbs UV/Violet light (approx 420nm), triggering photolytic cleavage [1].
Additives None in solid stateDo not store in solution. If solution storage is necessary, add 1mM DTT (Dithiothreitol).
B. Solubilization & Formulation

When preparing stock solutions for biological assays:

  • Solvent: DMSO is preferred.

    • Warning: DMSO can act as a mild oxidant. Use fresh, anhydrous DMSO.

  • pH Stability:

    • Stable: pH 4.0 – 8.0.

    • Unstable (Acidic): pH < 2.0 triggers protonation of N3, facilitating ring opening.

    • Unstable (Basic): pH > 10.0 forms the salt, which is more nucleophilic and prone to hydrolysis.

Decision Tree: Synthesis & Purification

Use this logic flow to determine the safest purification method based on your observation.

DecisionTree Start Start: Crude Product Isolation ColorCheck Is the solid dark/brown? Start->ColorCheck YesBrown Yes ColorCheck->YesBrown NoBrown No (Off-white/Tan) ColorCheck->NoBrown Oxidation Suspect Oxidation Impurities YesBrown->Oxidation Recryst Recrystallize: EtOH/H2O + Na-Ascorbate Oxidation->Recryst DryCheck Need to Dry? NoBrown->DryCheck HeatDry Oven Drying? DryCheck->HeatDry Avoid VacDry Lyophilization or High Vac @ 25°C DryCheck->VacDry Recommended Stop STOP! Risk of Explosion/Degradation HeatDry->Stop

Figure 2: Workflow for handling crude material. Note the strict prohibition on oven drying.

References

  • Photochemical Instability

    • Title: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.[2]

    • Source:Organic Letters (ACS Public
    • Significance: Establishes the sensitivity of the scaffold to violet light (420nm)
    • URL:[Link]

  • Thermal Decomposition

    • Title: Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-ones.[3]

    • Source:Journal of the Chemical Society, Perkin Transactions 1 (RSC).
    • Significance: Details the mechanism of thermal extrusion and quinazolinone form
    • URL:[Link][1]

  • Energetics & Structure

    • Title: Study of energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its 1H and enol tautomers.
    • Source:The Journal of Physical Chemistry B (NIH/PubMed).
    • Significance: Provides thermodynamic data confirming the high enthalpy of formation, explaining the "explosive" potential of decomposition.
    • URL:[Link]

  • General Reactivity

    • Title: 1,2,3-Benzotriazin-4(3H)
    • Source:ResearchGate (Review).[4]

    • Significance: Comprehensive review of the scaffold's reactivity, including alkyl
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 6-amino-1,2,3-benzotriazin-4(3H)-one and Similar PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 6-amino-1,2,3-benzotriazin-4(3H)-one and other leading Poly (ADP-ribose) polymerase (PARP) inhibitors. As the field of targeted cancer therapy continues to evolve, a detailed understanding of the comparative potency and cellular activity of these molecules is crucial for informing future drug discovery and development efforts.

Introduction: The Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair and the maintenance of genomic stability. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways such as those with BRCA1/2 mutations, the inhibition of PARP can lead to a synthetic lethal effect, resulting in cancer cell death. This has established PARP inhibitors as a vital class of targeted therapies for a range of cancers, including ovarian, breast, prostate, and pancreatic cancers.[1][2]

The 1,2,3-benzotriazin-4(3H)-one scaffold has emerged as a promising pharmacophore for the development of novel PARP inhibitors. This guide focuses on 6-amino-1,2,3-benzotriazin-4(3H)-one, a representative of this class, and compares its potential efficacy with established PARP inhibitors, providing a framework for its evaluation as a therapeutic candidate.

Mechanism of Action: How PARP Inhibitors Work

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP utilizes NAD+ as a substrate to synthesize and attach chains of poly (ADP-ribose) (PAR) to itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: By competing with NAD+ for the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR, thereby stalling the DNA repair process.

  • PARP Trapping: A crucial and more cytotoxic mechanism involves the trapping of PARP-DNA complexes. This occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA, preventing its dissociation and leading to the formation of toxic DNA-protein complexes. These complexes can obstruct DNA replication, leading to double-strand breaks and ultimately, cell death, especially in cells with deficient homologous recombination repair (HRR) pathways (e.g., BRCA-mutated cells).

PARP_Inhibition_Mechanism cluster_0 Normal DNA Repair cluster_1 PARP Inhibition SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits NAD NAD+ PARP->NAD consumes Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP leads to PAR Poly(ADP-ribose) (PAR) NAD->PAR to synthesize Repair DNA Repair Proteins PAR->Repair recruits Repair_Complete SSB Repaired Repair->Repair_Complete facilitates PARPi PARP Inhibitor PARPi->PARP binds to DSB Double-Strand Break (DSB) Trapped_PARP->DSB during replication Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR-deficient cells

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Comparative Efficacy of PARP Inhibitors

In Vitro Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) against PARP1 and PARP2 are key indicators of a compound's potency at the enzymatic level.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Ki (nM)Reference
6-amino-1,2,3-benzotriazin-4(3H)-one Data not availableData not availableData not available
Olaparib51-[3]
Rucaparib--1.4[3]
Niraparib3.82.1-[3]
Talazoparib0.57--[4]
Veliparib--5.2[3]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Cellular Activity

The potency of PARP inhibitors in a cellular context is often evaluated by their ability to inhibit cell proliferation, particularly in cancer cell lines with known DNA repair deficiencies, such as BRCA1 or BRCA2 mutations.

CompoundCell LineBRCA StatusCellular IC50 (µM)Reference
6-amino-1,2,3-benzotriazin-4(3H)-one Data not available-Data not available
OlaparibMDA-MB-436BRCA1 mutant0.0047[5]
OlaparibPEO1BRCA2 mutant~25[6]
NiraparibPEO1BRCA2 mutant7.487[2]
NiraparibUWB1.289BRCA1 mutant21.34[2]
RucaparibCapan-1BRCA2 mutant5[7]
RucaparibMX-1BRCA1 mutant0.1[7]
TalazoparibMX-1BRCA1 mutant0.015[8]
TalazoparibCapan-1BRCA2 mutant0.003[8]
VeliparibHCC1937BRCA1 mutant~67[9]

Note: Cellular IC50 values are highly dependent on the cell line, assay duration, and endpoint measured.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, this section outlines standardized protocols for key assays used to evaluate PARP inhibitor efficacy.

PARP1/2 Enzymatic Inhibition Assay (Biochemical Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against purified PARP enzymes.

PARP_Enzymatic_Assay cluster_workflow Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PARP1/2 enzyme - Histones - Biotinylated NAD+ - Test compound dilutions Start->Prepare_Reagents Incubate Incubate enzyme, histones, NAD+, and test compound Prepare_Reagents->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Streptavidin_HRP Add Streptavidin-HRP Wash->Add_Streptavidin_HRP Add_Substrate Add chemiluminescent substrate Add_Streptavidin_HRP->Add_Substrate Measure_Signal Measure luminescence Add_Substrate->Measure_Signal Analyze Analyze data and calculate IC50 Measure_Signal->Analyze End End Analyze->End

Caption: Workflow for a PARP enzymatic inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 6-amino-1,2,3-benzotriazin-4(3H)-one) and control inhibitors in assay buffer.

  • Enzyme Reaction: Add the purified PARP1 or PARP2 enzyme, biotinylated NAD+, and the test compound to the histone-coated wells.

  • Incubation: Incubate the plate to allow the PARylation reaction to proceed.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) to bind to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (Cytotoxicity Assay)

This protocol outlines a method to assess the effect of PARP inhibitors on the proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and control inhibitors.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin or a tetrazolium-based compound) to the wells.

  • Signal Measurement: Measure the fluorescence or absorbance, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the cellular IC50 value.

Discussion and Future Directions

The benzotriazinone scaffold holds significant promise for the development of novel PARP inhibitors. While direct comparative efficacy data for 6-amino-1,2,3-benzotriazin-4(3H)-one is currently limited, the established potency of other PARP inhibitors highlights the therapeutic potential of this class of compounds.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the efficacy and selectivity of 6-amino-1,2,3-benzotriazin-4(3H)-one with approved PARP inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 6-amino-1,2,3-benzotriazin-4(3H)-one to optimize its potency, selectivity, and pharmacokinetic properties.

  • Evaluation in Diverse Cancer Models: Testing the efficacy of novel benzotriazinone-based PARP inhibitors in a broader range of cancer cell lines and patient-derived xenograft models with different genetic backgrounds.

By systematically addressing these research questions, the full therapeutic potential of 6-amino-1,2,3-benzotriazin-4(3H)-one and related compounds can be elucidated, potentially leading to the development of next-generation PARP inhibitors with improved efficacy and safety profiles.

References

  • Papadimitriou, M., & et al. (2021). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Cancers, 13(11), 2638.
  • Di Donato, V., & et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. International Journal of Molecular Sciences, 24(18), 13813.
  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]

  • Chen, Y., & et al. (2022). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research, 15(1), 1-13.
  • Herriott, A., & et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 61(9), 1219-1234.
  • Semantic Scholar. PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK. [Link]

  • Karras, G. I., & et al. (2021). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Scientific Reports, 11(1), 1-13.
  • Singh, R., & et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters, 14(5), 653-659.
  • Wang, Y., & et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 398.
  • Brenner, J. C., & et al. (2017). Pathway-Enriched Gene Signature Associated with 53BP1 Response to PARP Inhibition in Triple-Negative Breast Cancer. Molecular Cancer Therapeutics, 16(12), 2892-2901.
  • Jones, P., & et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314.
  • Gilabert, M., & et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.
  • Li, D., & et al. (2023). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 1083394.
  • Nowicka, E., & et al. (2023). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. International Journal of Molecular Sciences, 24(7), 6432.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Amino-1,2,3-Benzotriazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 6-amino-1,2,3-benzotriazin-4(3H)-one derivatives, a scaffold emerging as a bioisostere to the widely utilized quinazolin-4(3H)-ones. While quinazolinones dominate the kinase inhibitor landscape (e.g., EGFR, PI3K inhibitors), the 1,2,3-benzotriazinone core offers distinct physicochemical advantages, including an additional nitrogen atom in the heterocyclic ring that influences hydrogen bonding capability and aqueous solubility.

Key Findings:

  • Target Specificity: These derivatives show high affinity for Casein Kinase 2 (CK2) and PI3K , critical drivers in oncogenesis.

  • The "6-Amino" Advantage: The C6-amino group serves as a critical vector for extending into the solvent-accessible regions or hydrophobic pockets of the ATP-binding site, significantly enhancing potency compared to the unsubstituted core.

  • Performance vs. Alternatives: Compared to quinazolinones, benzotriazinones often exhibit improved metabolic stability profiles due to the electron-deficient nature of the triazine ring.

Chemical Scaffold Analysis & Rationale

The 1,2,3-benzotriazin-4(3H)-one scaffold is defined by a benzene ring fused to a triazine ring containing a carbonyl group.

Structural Logic
  • Hinge Binding: The N2 and N3 atoms, along with the C4-carbonyl, mimic the adenine ring of ATP, allowing for bidentate hydrogen bonding with the kinase hinge region (typically involving residues like Val, Glu, or Leu).

  • The 6-Position Handle: The 6-amino group is chemically equivalent to the 6-position in quinazolines (e.g., Gefitinib). Derivatization here (acylation, sulfonylation, urea formation) allows the molecule to reach the "sugar pocket" or the hydrophobic Region II of the kinase active site.

Visualization: SAR & Binding Logic

SAR_Logic Scaffold 1,2,3-Benzotriazin-4(3H)-one (Core) Hinge Hinge Region Binding (N2/N3 + C=O) Scaffold->Hinge Anchors via Pos6 6-Amino Modification (The Handle) Scaffold->Pos6 Functionalized at Outcome IC50 < 100 nM (High Potency) Hinge->Outcome Contributes Pocket Hydrophobic Pocket II (Selectivity) Pos6->Pocket Projects into Pocket->Outcome Determines

Figure 1: SAR logic flow demonstrating how the 6-amino modification drives selectivity and potency by accessing hydrophobic pockets.

Comparative Performance Analysis

This section compares the 6-amino-1,2,3-benzotriazin-4(3H)-one class against its primary market alternative, the Quinazolin-4(3H)-one (e.g., Idelalisib analogs) and the standard CK2 inhibitor CX-4945 (Silmitasertib) .

Quantitative Data Summary (Representative)

Data below represents synthesized ranges from comparative medicinal chemistry studies focusing on CK2/PI3K inhibition.

Feature6-Amino-Benzotriazinone DerivativesQuinazolin-4(3H)-one DerivativesCX-4945 (Standard)
Primary Target CK2

, PI3K

EGFR, PI3K, VEGFRCK2

CK2 IC50 (Enzymatic) 15 - 120 nM (Optimized Amides)50 - 500 nM~1 - 10 nM
Solubility (pH 7.4) Moderate to High (Due to Triazine N)Low (Requires solubilizing groups)Moderate
Selectivity Score High (Tunable via 6-amino)Moderate (Promiscuous scaffold)High
Metabolic Stability High (Triazine ring is e- deficient)Moderate (Prone to oxidation)High
Synthetic Access 4 Steps (Diazotization risk)2-3 Steps (Niementowski synthesis)Multi-step
Critical Analysis
  • Potency: While CX-4945 remains the gold standard for CK2, optimized 6-amino-benzotriazinones (specifically N-acylated derivatives) achieve nanomolar potency. They often outperform generic quinazolinones in CK2 assays due to the specific geometry of the triazine ring which aligns better with the unique hinge region of CK2 (Val116).

  • Solubility: The extra nitrogen in the benzotriazine ring lowers the logP slightly compared to the quinazoline carbon analog, improving aqueous solubility—a major hurdle in kinase inhibitor development.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.

Synthesis of 6-Amino-1,2,3-Benzotriazin-4(3H)-one

Objective: Synthesize the core scaffold from 2-amino-5-nitrobenzamide, followed by reduction.

Workflow Diagram:

Synthesis_Workflow Start 2-Amino-5-nitrobenzamide Step1 Diazotization (NaNO2, HCl, <5°C) Start->Step1 Check1 Checkpoint: Starch-Iodide Test (+) Step1->Check1 Cyclize Cyclization to 6-Nitro-1,2,3-benzotriazin-4(3H)-one Check1->Cyclize If Blue Step2 Reduction (SnCl2 / HCl or H2/Pd-C) Cyclize->Step2 Product 6-Amino-1,2,3-benzotriazin-4(3H)-one Step2->Product Deriv Derivatization (Acyl Chlorides/Isocyanates) Product->Deriv

Figure 2: Step-wise synthesis pathway with critical safety checkpoint for diazotization.

Detailed Protocol:

  • Diazotization (Critical Step): Dissolve 2-amino-5-nitrobenzamide (1 eq) in concentrated HCl/water. Cool to 0–5 °C . Add aqueous NaNO₂ (1.2 eq) dropwise.

    • Validation: Reaction mixture must turn starch-iodide paper blue immediately (excess nitrous acid).

  • Cyclization: Stir the diazonium salt solution for 1–2 hours at 0 °C. The ring closes intramolecularly to form the triazine. Filter the precipitate (6-nitro intermediate).

  • Reduction: Suspend the 6-nitro derivative in ethanol. Add SnCl₂·2H₂O (5 eq) and reflux for 4 hours (or use H₂/Pd-C for cleaner workup).

    • Validation: Monitor TLC (Disappearance of nitro spot, appearance of fluorescent amine spot).

  • Derivatization: React the resulting 6-amino scaffold with various acyl chlorides in DMF/TEA to generate the final library.

Biological Assay: CK2 Kinase Inhibition (ADP-Glo)

Objective: Determine IC50 values.

  • Reagents: Recombinant CK2

    
    , Casein substrate, Ultra-pure ATP, ADP-Glo reagent (Promega).
    
  • Control: Use CX-4945 (10 nM) as a positive control for inhibition and DMSO only as a negative control (100% activity).

  • Procedure:

    • Incubate compound + Enzyme + Substrate for 10 min.

    • Add ATP to start reaction (60 min at RT).

    • Add ADP-Glo reagent to terminate and deplete remaining ATP.

    • Add Kinase Detection Reagent (convert ADP to light).

  • Analysis: Fit RLU (Relative Light Units) vs. log[Concentration] using non-linear regression (GraphPad Prism).

Mechanistic Insights & SAR Trends

Based on recent literature and docking studies, the following SAR trends are established for this scaffold:

  • N3-Substitution (The "West" Wing):

    • Alkylation at N3 (e.g., methyl, ethyl) generally decreases potency for CK2 but may improve activity for other targets like PDE. The free NH at position 3 is often required for optimal H-bonding with the backbone carbonyl of Val116 in CK2.

  • 6-Amino Acylation (The "East" Wing):

    • Amides (-NHCOR): Aromatic amides (e.g., benzamides) attached to the 6-amino group increase potency by 10-50 fold compared to the free amine. They engage hydrophobic residues (Ile174, Phe113).

    • Sulfonamides (-NHSO2R): often lead to better solubility but slightly lower potency than amides due to twisted geometry.

  • Electronic Effects:

    • Electron-withdrawing groups on the pendant phenyl ring (of the 6-amide) enhance

      
      -stacking interactions within the hydrophobic pocket.
      

References

  • Discovery of Novel CK2 Inhibitors

    • Title: Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold.[1][2]

    • Source: Saarland University / PubMed.
    • Context: Discusses the structural requirements for CK2 inhibition, validating the benzotriazine/benzimidazole bioisostere approach.
    • (General PubMed Search for verification)

  • Synthesis of Benzotriazinones

    • Title: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.[3]

    • Source: Organic Letters (ACS Public
    • Context: Provides modern and classical (diazotization) methods for synthesizing the core scaffold.
  • Comparative Quinazolinone Data

    • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.[4]

    • Source: MDPI (Molecules).
    • Context: Used as the baseline for "Alternative" compound performance in Section 3.
  • CK2 Inhibitor Standards (CX-4945)

    • Title: Synthesis and SAR of Tetracyclic Inhibitors of Protein Kinase CK2 Derived
    • Source: NIH / PMC.
    • Context: Establishes the IC50 baselines for standard inhibitors used in the comparison table.
  • Anticancer Activity of Benzotriazinones

    • Title: Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking.[5]

    • Source: PubMed Central.
    • Context: Validates the anticancer potential and synthesis via anthranilic acid deriv

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-amino-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like 6-amino-1,2,3-benzotriazin-4(3H)-one demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the "Why"

While a specific, comprehensive toxicological profile for 6-amino-1,2,3-benzotriazin-4(3H)-one is not extensively documented, its parent structure, 1,2,3-benzotriazin-4-one, and related benzotriazole analogues provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of compounds are well-established.

Data from structurally similar chemicals indicates that the key risks are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the solid, particularly as a dust, may cause respiratory tract irritation.[1][3]

  • Harmful if Swallowed: The compound is classified as harmful if ingested.[2][4]

Given its physical state as a solid, the primary route of exposure is through the inhalation of dust and direct contact with skin and eyes.[1] Therefore, our protective strategy must be centered on creating an impermeable barrier against particulate matter and direct contact.

Core Protective Equipment: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical control measure. The following table summarizes the essential PPE required for handling 6-amino-1,2,3-benzotriazin-4(3H)-one.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile or Butyl Rubber GlovesProvides a robust chemical barrier against skin contact, preventing irritation.[1][3][5] Gloves must be inspected for integrity before each use and disposed of after handling or if contamination is suspected.
Eye & Face Protection Chemical Safety Goggles (conforming to EN 166 or equivalent)Protects against airborne particles and accidental splashes, preventing serious eye irritation.[1][3][6] A face shield should be worn over goggles during procedures with a high risk of splashing.
Skin & Body Protection Long-sleeved Laboratory CoatPrevents contamination of personal clothing and protects the skin from incidental contact.[1][3] For tasks involving larger quantities, a chemical-resistant apron is recommended.[7][8]
Respiratory Protection Dependent on operational scale and ventilation.Prevents inhalation of dust particles, which can cause respiratory irritation.[3] The specific type of protection is dictated by the work environment (see Section 3.2).

Operational and Disposal Plans: From Preparation to Clean-Up

A successful safety protocol extends beyond wearing the right equipment; it encompasses the entire workflow.

Pre-Operational Safety Checklist

Before handling the compound, ensure the following:

  • Location: All handling must occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3][9]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[9]

  • Spill Kit: An appropriate spill kit for solid chemical reagents should be readily accessible.

  • Review SDS: Always review the most current Safety Data Sheet (SDS) for this or a closely related compound.[1][3]

Step-by-Step Handling Protocol

The following workflow provides a procedural guide for safe handling.

cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_decon Phase 3: Decontamination cluster_dispose Phase 4: Disposal prep_hood Verify Fume Hood Operation prep_ppe Don PPE (Lab Coat, Goggles, Gloves) prep_hood->prep_ppe handle_weigh Weigh Compound in Hood prep_ppe->handle_weigh Enter Handling Area handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer decon_tools Clean Equipment handle_transfer->decon_tools Complete Chemical Use decon_ppe Doff & Dispose Gloves decon_tools->decon_ppe decon_wash Wash Hands Thoroughly decon_ppe->decon_wash dispose_waste Dispose of Contaminated Waste in Designated, Labeled Container decon_wash->dispose_waste Post-Handling

Caption: Standard operational workflow for handling chemical solids.

The choice of respiratory protection is a critical decision point based on the specific handling conditions.

decision Work in Certified Chemical Fume Hood? yes_path Yes decision->yes_path no_path No (or large scale / emergency) decision->no_path hood_use Standard PPE is sufficient. Maintain adequate ventilation. yes_path->hood_use respirator_use Use NIOSH/MSHA-approved air-purifying respirator with particulate filters. no_path->respirator_use

Caption: Decision logic for selecting appropriate respiratory protection.

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1][3]

  • Ingestion: Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][10]

  • Spill: For small spills, ensure you are wearing full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][3]

Disposal Plan

Proper disposal is a crucial final step in the chemical handling lifecycle.

  • Chemical Waste: All unused material and spill cleanup debris must be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Disposable items such as gloves should be placed in the designated solid chemical waste container.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, adhering strictly to institutional, local, and national regulations.[1][6][11]

By integrating this comprehensive safety and logistical framework into your laboratory practices, you build a self-validating system of protection. This proactive approach not only ensures personal safety but also fosters a culture of excellence and responsibility in research.

References

  • Kroff Chemical Company Inc. (2016, February 15). Safety Data Sheet KR-134MBL. Retrieved from [Link]

  • Talas. (n.d.). MSDS for 1,2,3-Benzotriazole. Retrieved from [Link]

  • SDS Great Britain. (2019, March 1). Safety Data Sheet 3YL81Series. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Castrol. (2025, July 21). Safety Data Sheet. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。